4-Hydrazinylpyridine hydrochloride
Description
The exact mass of the compound this compound is 145.0406750 g/mol and the complexity rating of the compound is 58.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-4-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLHRYAPGSEXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20815-52-5, 52834-40-9 | |
| Record name | 20815-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydrazinylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 52834-40-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Hydrazinylpyridine Hydrochloride: Properties, Synthesis, and Applications
This guide offers an in-depth exploration of 4-Hydrazinylpyridine hydrochloride, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its chemical behavior, provides field-proven experimental insights, and grounds its claims in authoritative sources.
Introduction and Strategic Importance
This compound is a salt of the organic compound 4-hydrazinopyridine. It serves as a highly versatile and reactive intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The presence of a nucleophilic hydrazine moiety on an electron-deficient pyridine ring imparts a unique reactivity profile, making it a valuable precursor for a wide range of pharmaceutical agents and research chemicals. Its strategic importance lies in its ability to participate in cyclization and condensation reactions, enabling the efficient synthesis of novel molecular architectures with potential biological activity.
Physicochemical and Structural Characteristics
The hydrochloride salt form enhances the stability and handling characteristics of the parent compound, 4-hydrazinopyridine, which is a key consideration for its practical application in a laboratory setting.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Core Physicochemical Data
A summary of the essential physicochemical properties is presented below for quick reference. These values are compiled from various chemical suppliers and databases and represent typical specifications for this reagent.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈ClN₃ | [1][2] |
| Molecular Weight | 145.59 g/mol | [1][2] |
| CAS Number | 20815-52-5; 52834-40-9 | [1] |
| Appearance | Solid (crystalline powder) | |
| Melting Point | 238 - 250 °C | [3] |
| Solubility | Soluble in water. | [4] |
| SMILES | Cl.NNc1ccncc1 | |
| InChIKey | MMLHRYAPGSEXCA-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most prevalent and industrially viable synthesis of 4-hydrazinopyridine involves a nucleophilic aromatic substitution reaction. This pathway is favored due to the availability of starting materials and the straightforward nature of the reaction.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The synthesis is typically achieved by reacting a 4-halopyridine hydrochloride, such as 4-chloropyridine hydrochloride, with an excess of hydrazine hydrate.[5] The electron-withdrawing nature of the protonated pyridine ring nitrogen activates the C4 position, making it susceptible to nucleophilic attack by hydrazine.
Caption: Generalized workflow for the synthesis of 4-Hydrazinylpyridine HCl.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 4-chloropyridine hydrochloride (1.0 eq).
-
Reaction Initiation: Add hydrazine hydrate (e.g., 80% solution in water, ~5-10 eq) to the flask. The use of excess hydrazine drives the reaction to completion.[6]
-
Heating and Reflux: The reaction mixture is typically heated in a suitable solvent (e.g., ethanol, water) to reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench & Isolation: Upon completion, the reaction is cooled to room temperature and then quenched by pouring it into ice-water.[5] This step precipitates the product and neutralizes any remaining reactive species.
-
Solvent Removal: The solvent is removed under reduced pressure (co-evaporation with toluene can aid in removing residual water).[5]
-
Purification: The resulting crude solid is purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the final product with high purity.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the high nucleophilicity of the terminal amino group of the hydrazine moiety. This group readily reacts with electrophiles, most notably carbonyl compounds, to form a variety of important heterocyclic structures.
Key Reaction: Hydrazone Formation
The reaction with aldehydes and ketones to form hydrazones is a cornerstone of its chemistry. This condensation reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazones are stable intermediates that can be further elaborated or can themselves be target molecules with biological activity.
Caption: Reaction of 4-Hydrazinylpyridine with a carbonyl to form a hydrazone.
This reactivity is fundamental to its application in constructing more complex ring systems. For example, reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazoles, a common scaffold in medicinal chemistry. Its use has been specifically noted in the synthesis of pyrazolo[4,5-c]quinolin-4-ones, which have been studied for their benzodiazepine binding activity.[7]
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is a hazardous substance that requires careful handling.
GHS Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[8][9]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] For long-term stability, storage under an inert gas like nitrogen or argon at 2-8°C is recommended.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[9][10]
Conclusion
This compound is more than a mere catalog chemical; it is a potent synthetic tool that unlocks pathways to novel and complex molecular entities. A thorough understanding of its properties, from its synthesis and reactivity to its safe handling, is essential for leveraging its full potential in research and development. The protocols and data presented herein provide a solid foundation for its effective and safe application in the laboratory.
References
- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. 4-HYDRAZINOPYRIDINE hydrochloride | 52834-40-9 [amp.chemicalbook.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Foreword: The Strategic Importance of 4-Hydrazinylpyridine Hydrochloride
An In-depth Technical Guide to the Synthesis of 4-Hydrazinylpyridine Hydrochloride
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmacologically active agents. Among its many derivatives, this compound stands out as a critical and versatile building block. Its dual functionality—a nucleophilic hydrazine group and a basic pyridine ring—renders it an invaluable precursor for constructing complex heterocyclic systems, including pyrazoles, triazoles, and other scaffolds central to the development of kinase inhibitors, antimicrobial agents, and cardiovascular drugs.[1][2]
This guide provides an in-depth exploration of the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and critical safety protocols. It is designed for researchers, scientists, and drug development professionals who require not only a robust methodology but also a fundamental understanding of the reaction dynamics to ensure reproducibility, scalability, and safety.
Core Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and industrially viable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and hydrazine hydrate.[3] The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by strong nucleophiles.
The Reaction Mechanism: A Stepwise Explanation
The reaction proceeds via a classic SNAr mechanism, which involves two key stages:
-
Nucleophilic Attack: The hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C4 position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.
-
Leaving Group Elimination: The aromaticity is restored through the elimination of the chloride ion, which is a good leaving group. The resulting product is 4-hydrazinylpyridine. The reaction is typically performed in an acidic environment or using the hydrochloride salt of 4-chloropyridine, which leads to the direct formation of the more stable this compound salt.
Below is a diagram illustrating the mechanistic pathway.
References
- 1. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
An In-depth Technical Guide to 4-Hydrazinylpyridine Hydrochloride: A Cornerstone for Heterocyclic Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a privileged structure, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a sought-after component for optimizing pharmacokinetic and pharmacodynamic profiles. Within this class, this compound (CAS: 20815-52-5) emerges as a particularly valuable and versatile building block.[1][2] Its strategic importance lies in the potent nucleophilicity of the hydrazine moiety, which serves as a gateway for the construction of a diverse range of nitrogen-containing heterocyclic systems.[3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, safety considerations, and applications of this key intermediate, moving beyond simple data recitation to explain the causal logic behind its utility in modern organic and medicinal chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research. This compound is a solid at room temperature with the key properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 20815-52-5 (also cited as 52834-40-9) | [1][4] |
| Molecular Formula | C₅H₈ClN₃ | [1][2][5] |
| Molecular Weight | 145.59 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 238-250 °C | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |
Hazard Profile and Safe Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Signal Word: Danger.
Mandatory Handling Protocol: Due to its hazard profile, this compound must be handled exclusively within a certified chemical fume hood.[7] The following personal protective equipment (PPE) is required:
-
Eye Protection: Safety goggles or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A laboratory coat.[7]
Stability and Incompatibilities: The compound is stable under recommended storage conditions but should be kept away from heat, flames, and sparks. It is incompatible with strong oxidizing agents.[7] Hazardous combustion products include carbon monoxide and nitrogen oxides.[7]
Synthesis of this compound
The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine. The use of 4-chloropyridine hydrochloride and hydrazine hydrate is a frequently cited route.[8] The hydrochloride salt of the starting material enhances the electrophilicity of the pyridine ring, facilitating the attack by hydrazine.
Caption: High-level workflow for the synthesis of 4-Hydrazinylpyridine HCl.
Detailed Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride
This protocol is a representative procedure based on established chemical principles for this type of reaction. Researchers should consult specific patents or literature for optimization.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloropyridine hydrochloride (1.0 eq) and a suitable solvent (e.g., ethanol or N,N-dimethylpropanolamine).[9]
-
Reagent Addition: Slowly add an excess of hydrazine hydrate (e.g., 1.5-2.0 eq) to the stirred suspension. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated.[9]
-
Reaction: Heat the mixture to reflux (typically 80-130 °C, solvent-dependent) under an inert nitrogen atmosphere.[9] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.[9]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water or ethanol to remove excess hydrazine and other impurities.[9]
-
Drying: Dry the purified solid under vacuum to yield this compound.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is anchored in the reactivity of the hydrazine group. This functional group serves as a versatile handle for constructing five- and six-membered heterocyclic rings, which are prevalent motifs in pharmacologically active molecules.[3][10]
Caption: Core reactivity pathways of 4-Hydrazinylpyridine HCl.
1. Synthesis of Pyrazole Derivatives: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for constructing pyrazole rings. These scaffolds are integral to numerous drugs, including anti-inflammatory agents (e.g., Celecoxib) and anticancer therapies.[11] this compound can be reacted with various 1,3-diketones to generate a library of 4-pyridyl-substituted pyrazoles for screening.
2. Formation of Hydrazones: Condensation with aldehydes or ketones readily forms hydrazone derivatives (-NH-N=CHR). The resulting hydrazide-hydrazone linkage is a key pharmacophore in compounds with a vast range of biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[12][13] This reaction provides a straightforward method to couple the pyridine core to other pharmacologically relevant fragments.
3. Application as a Key Intermediate: The true value of this compound is realized in its role as a starting material for complex, multi-step syntheses. For instance, it is cited as a commercially available reagent in patents for the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are investigated for treating pain and anxiety.[14][15] It is also used to synthesize pyrazolo[4,5-c]quinolin-4-ones, which have been studied for their benzodiazepine binding activity.[4]
Protocol: Representative Synthesis of a Pyridyl-Hydrazone Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. A small amount of a catalytic acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with the product precipitating out of solution.
-
Monitoring: Track the formation of the hydrazone via TLC.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold solvent to remove any unreacted starting materials and dry under vacuum. Recrystallization can be performed if higher purity is required.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic enabler for innovation in drug discovery. Its well-defined reactivity, centered on the hydrazine functional group, provides a reliable and efficient entry point to synthesize diverse libraries of heterocyclic compounds. For researchers and drug development professionals, mastering the handling, synthesis, and reaction pathways of this intermediate opens the door to novel molecular architectures with significant therapeutic potential. From foundational pyrazoles to complex fused systems, this compound will undoubtedly remain a key component in the synthetic chemist's toolbox for the foreseeable future.
References
- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-HYDRAZINOPYRIDINE hydrochloride | 52834-40-9 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 20815-52-5|this compound|BLD Pharm [bldpharm.com]
- 7. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US20090118503A1 - Faah inhibitors - Google Patents [patents.google.com]
- 15. WO2008157740A2 - Faah inhibitors - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of 4-Hydrazinylpyridine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the core physical properties of 4-Hydrazinylpyridine hydrochloride (4-HPH), a key heterocyclic building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple datasheet to offer a practical, field-tested perspective on the characterization of this compound. We will explore its fundamental physicochemical attributes, including thermodynamic and solubility profiles, and provide detailed, validated protocols for their experimental determination. The causality behind each experimental step is explained, ensuring that the described methods are not merely procedural but are grounded in robust scientific principles. This guide aims to equip scientists with the necessary knowledge to confidently handle, characterize, and utilize this compound in their research endeavors.
Compound Identity and Core Characteristics
This compound is the salt form of 4-hydrazinylpyridine, which enhances its stability and aqueous solubility, making it a more convenient reagent for various synthetic applications. Its identity is established by a combination of its structural formula and key identifiers.
| Property | Value | Source(s) |
| IUPAC Name | pyridin-4-ylhydrazine;hydrochloride | [1] |
| Synonyms | 4-Pyridylhydrazine hydrochloride | [1] |
| CAS Numbers | 20815-52-5, 52834-40-9 | [1][2] |
| Molecular Formula | C₅H₈ClN₃ | [1][2] |
| Molecular Weight | 145.59 g/mol | [1][2] |
| Physical Appearance | White to off-white crystalline powder |
Stability and Storage: this compound is known to be hygroscopic. Therefore, it is critical to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation and moisture absorption, which could impact the accuracy of subsequent experiments.
Thermodynamic Properties: Melting Point Analysis
The melting point is a crucial thermodynamic property that serves as a primary indicator of a compound's purity. For a crystalline solid like 4-HPH, a sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
| Property | Reported Value (°C) | Source(s) |
| Melting Point | 244-250 |
Authoritative Protocol: Capillary Melting Point Determination
The capillary method is the pharmacopeial standard for melting point determination due to its accuracy and the small sample amount required.[3]
Principle: This method involves heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting (first appearance of liquid) to complete liquefaction.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 4-HPH sample is a fine, homogenous powder. If necessary, gently grind the crystals using an agate mortar and pestle. This ensures uniform heat transfer within the sample.
-
Press the open end of a glass capillary tube into the powder multiple times to introduce a small amount of the sample.
-
Compact the sample into a dense column of 2-3 mm at the bottom of the sealed tube. This is achieved by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[4] A well-packed sample prevents air pockets that can lead to inaccurate readings.
-
-
Instrument Setup:
-
Set the starting temperature of the melting point apparatus to approximately 15-20°C below the expected melting point of 4-HPH (e.g., set to 225°C).[4]
-
Set the heating ramp rate. For an initial, rapid determination, a rate of 4-5°C/minute can be used.[4] For a precise measurement, a slower rate of 1-2°C/minute is critical as the melting point is approached.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Begin the heating program.
-
Observe the sample through the magnifying lens.
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the last solid particle melts into a transparent liquid.[4]
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation and Repetition:
-
Perform the measurement in triplicate to ensure reproducibility.
-
A melting range greater than 2°C may indicate the presence of impurities.
-
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility Profile
The solubility of 4-HPH is a critical parameter for its use in synthesis, formulation, and biological assays. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents due to the ionic nature of the salt and the hydrogen bonding capacity of the pyridine and hydrazine moieties.
| Solvent | Qualitative Solubility | Rationale |
| Water | Soluble | High polarity and hydrogen bonding capability. The salt form enhances aqueous solubility. |
| Methanol/Ethanol | Soluble | Polar protic solvents that can solvate the ions and engage in hydrogen bonding. |
| DMSO | Soluble | Highly polar aprotic solvent, effective at dissolving polar compounds and salts. |
| Hexane | Poorly Soluble | Non-polar solvent, unable to effectively solvate the ionic compound. |
Authoritative Protocol: Qualitative and Semi-Quantitative Solubility Assessment
This protocol provides a systematic approach to determining the solubility of 4-HPH in various solvents, which is essential for selecting appropriate reaction or analytical media.
Principle: A known mass of the solute is treated with incremental volumes of a solvent at a constant temperature. The point of complete dissolution provides the solubility, often expressed in mg/mL.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a specific amount of 4-HPH (e.g., 10 mg) into a clear glass vial.
-
Use a calibrated pipette or burette to add the chosen solvent.
-
-
Equilibration and Observation:
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Vigorously mix the vial using a vortex mixer for 1 minute at a controlled temperature (e.g., 25°C).
-
Visually inspect the solution against a dark background for any undissolved particles.[5]
-
-
Titration:
-
If the solid has not fully dissolved, add another measured aliquot of the solvent.
-
Repeat the vortexing and observation steps.
-
Continue this incremental addition until the solid is completely dissolved, and the solution is clear.
-
-
Calculation and Reporting:
-
Record the total volume of solvent required for complete dissolution.
-
Calculate the solubility using the formula: Solubility (mg/mL) = Mass of 4-HPH (mg) / Total Volume of Solvent (mL)
-
If the compound does not dissolve after adding a significant volume (e.g., 10 mL, for a solubility < 1 mg/mL), it can be classified as "poorly soluble" or "insoluble."
-
This "shake-flask" method is a foundational technique in pharmaceutical sciences for determining equilibrium solubility.[6]
-
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of 4-HPH.
Caption: General Analytical Workflow for the Characterization of 4-HPH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the atomic connectivity and chemical environment within the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of 4-HPH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its solubility profile).[7]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the tube should be approximately 4-5 cm.[8]
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the protonation of the pyridine nitrogen by HCl, the electron density on the ring is reduced, causing all ring protons to shift further downfield compared to the free base.[9]
-
H2/H6 Protons (ortho to N): Expected to be the most downfield, appearing as a doublet.
-
H3/H5 Protons (meta to N): Expected to be upfield relative to H2/H6, appearing as a doublet.
-
-
Hydrazine Protons (-NHNH₂): These protons are exchangeable and may appear as broad signals. Their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
Aromatic Carbons: Three distinct signals are expected for the pyridine ring carbons, all in the aromatic region (typically δ 120-160 ppm).
-
C4 (attached to hydrazine): This carbon's chemical shift will be significantly influenced by the nitrogen substituent.
-
C2/C6: These carbons will be downfield due to their proximity to the electronegative ring nitrogen.
-
C3/C5: These carbons will be the most upfield of the ring carbons.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Key Vibrational Bands (KBr Pellet):
-
N-H Stretching: The hydrazine group (-NH₂) and the pyridinium ion (>N⁺-H) will exhibit stretching vibrations typically in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding.
-
Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
-
C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine skeleton typically appear in the 1600-1450 cm⁻¹ region.[10] Protonation can slightly shift these frequencies.
-
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1650-1580 cm⁻¹.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Expected Absorption:
-
Pyridine and its derivatives typically exhibit strong π → π* transitions. For 4-HPH, absorptions are expected in the UV region, likely with a λₘₐₓ below 300 nm. The exact position and intensity will be dependent on the solvent used.
Safety and Handling
A thorough understanding of a compound's physical properties includes its hazards. This compound must be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage | H318: Causes serious eye damage | [1] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [1] |
Handling Recommendations:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. thinksrs.com [thinksrs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. chimia.ch [chimia.ch]
4-Hydrazinylpyridine hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-Hydrazinylpyridine Hydrochloride
Abstract
This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug development. Its unique molecular architecture, characterized by a nucleophilic hydrazine moiety appended to a pyridine ring, renders it a versatile precursor for a vast array of complex molecular scaffolds. This guide provides a detailed exploration of the molecular structure of this compound, grounded in spectroscopic analysis and theoretical principles. We will dissect its chemical and physical properties, elucidate its structure through spectroscopic techniques, outline a representative synthetic protocol, and discuss its reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important synthon.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound (also known as 4-pyridylhydrazine hydrochloride) has emerged as a high-value intermediate due to the convergent functionalities within its structure. The pyridine ring offers a site for potential N-alkylation, metal coordination, or modification of its electronic properties, while the hydrazine group (-NHNH₂) is a potent nucleophile and a key component in the formation of nitrogen-containing heterocycles like pyrazoles, triazoles, and indazoles.[1][2] These heterocyclic motifs are prevalent in a multitude of biologically active compounds, making 4-hydrazinylpyridine a cornerstone in the synthesis of novel therapeutic agents.[1][3] This guide aims to provide a granular, field-proven perspective on its molecular structure, serving as a foundational reference for its effective utilization in research and development.
Physicochemical Properties and Identification
A precise understanding of a compound's physical properties is the bedrock of its effective application in experimental work. This compound is typically a stable, solid material under standard laboratory conditions.[4] Its properties are summarized in the table below. The hydrochloride salt form enhances its stability and water solubility compared to the free base.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈ClN₃ | [5][6] |
| Molecular Weight | 145.59 g/mol | [4][5][7] |
| Appearance | Solid | [3][4] |
| Melting Point | 238-250 °C | [4][7] |
| CAS Number | 20815-52-5, 52834-40-9 | [5][6][8] |
| SMILES | Cl.NNc1ccncc1 | [4][9] |
| InChI | 1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | [4][5][9] |
| Storage | Inert atmosphere, 2-8°C | [7][8] |
Elucidation of the Molecular Structure
The definitive structure of this compound is best understood as an ionic pair, consisting of the 4-hydrazinylpyridinium cation and a chloride anion. The proton from hydrochloric acid preferentially resides on the most basic nitrogen atom.
Protonation State and Tautomerism
The most critical structural aspect is the site of protonation. The pyridine ring nitrogen is significantly more basic than the nitrogens of the hydrazine moiety. Consequently, it readily accepts a proton to form a pyridinium ion. This localization of the positive charge has a profound impact on the molecule's electronic structure and is directly observable in its spectroscopic data. This down-field shifting of ring protons upon protonation is a well-documented phenomenon in pyridine chemistry.[10]
The molecular structure can be visualized as follows:
Caption: Structure of 4-Hydrazinylpyridinium chloride.
Spectroscopic Characterization
Spectroscopic analysis provides irrefutable evidence for the assigned structure. A multi-technique approach (NMR, IR, MS) is essential for unambiguous characterization.
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly informative. Due to the positive charge on the pyridinium nitrogen, the aromatic protons are significantly deshielded and shifted downfield compared to neutral pyridine.[10] The spectrum will typically show two distinct sets of signals for the aromatic protons, appearing as doublets (or more complex multiplets depending on the solvent) characteristic of a 1,4-disubstituted pyridine ring. The protons of the hydrazine group (-NHNH₂) will appear as broad signals, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.
-
¹³C NMR: The carbon spectrum will corroborate the ¹H NMR data. The carbons of the pyridine ring will be observed in the aromatic region, with the carbon atom attached to the hydrazine group (C4) showing a distinct chemical shift.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine H (ortho to N) | 8.0 - 8.5 | 145 - 155 |
| Pyridine H (meta to N) | 7.0 - 7.5 | 120 - 130 |
| Hydrazine N-H | Variable (broad) | N/A |
| Pyridine C (para to N) | N/A | 150 - 160 |
Note: Expected shifts are approximate and can vary based on solvent and instrument parameters. Data is inferred from general principles of pyridine and hydrazine chemistry.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands.
-
N-H Stretching: Vibrations from the -NH and -NH₂ groups of the hydrazinyl moiety and the N⁺-H of the pyridinium ion will appear as broad bands in the 3400-2800 cm⁻¹ region.[12]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1650-1450 cm⁻¹ region.
-
N-H Bending: Bending vibrations for the amine groups typically appear around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the spectrum will show a prominent peak corresponding to the cationic portion of the molecule, [C₅H₇N₃ + H]⁺, at m/z 110.[13] The molecular formula of the parent compound is C₅H₇N₃, with a molecular weight of 109.13 g/mol .[3][14]
Synthesis and Reactivity
A robust understanding of a molecule's synthesis is crucial for its practical application.
General Synthetic Protocol
This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. The starting material is typically an activated pyridine derivative, such as 4-chloropyridine hydrochloride, which is reacted with hydrazine hydrate.[15]
Caption: Synthesis of 4-Hydrazinylpyridine HCl.
Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride
This protocol is a generalized representation based on established chemical principles and literature precedents.[15][16] Researchers must consult specific literature and perform a thorough risk assessment before conducting any experiment.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloropyridine hydrochloride (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or water.
-
Reagent Addition: Add hydrazine hydrate (excess, typically 1.5-2.0 eq) to the suspension.[16]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove excess hydrazine. The product can be further purified by recrystallization if necessary.
-
Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.2.
Core Reactivity
The synthetic utility of this compound stems from the reactivity of its hydrazine group. As a potent nucleophile, it readily reacts with electrophiles, particularly carbonyl compounds (aldehydes and ketones) to form hydrazones.[17][18] These intermediates are central to constructing larger heterocyclic systems, a cornerstone of modern drug discovery.[19] For instance, reaction with a β-dicarbonyl compound can lead to the formation of a pyrazole ring, a privileged scaffold in medicinal chemistry.
Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][5] It may also cause respiratory irritation.[5]
-
Handling Precautions: Use only in a well-ventilated area or a chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][22] Avoid breathing dust.[22]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[7][8][20]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[20][22]
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for molecular construction. Its structure, defined by the interplay between the pyridinium ring and the nucleophilic hydrazine group, has been conclusively established through extensive spectroscopic data. This guide has provided a comprehensive overview of its molecular architecture, a reliable protocol for its synthesis, and the fundamental principles of its reactivity and safe handling. For the medicinal chemist and drug development professional, a thorough understanding of these core attributes is the first step toward unlocking the vast synthetic potential of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]
- 4. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 5. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. 20815-52-5|this compound|BLD Pharm [bldpharm.com]
- 9. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR [m.chemicalbook.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 14. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 17. Hydrazine [organic-chemistry.org]
- 18. Hydrazine - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility of 4-Hydrazinylpyridine Hydrochloride: Principles, and Experimental Determination
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-hydrazinylpyridine hydrochloride (CAS No: 20815-52-5, 52834-40-9), a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing the solubility of this compound and presents detailed, field-proven experimental protocols for its determination. This guide is intended to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to accurately assess the solubility of this compound in various solvent systems, a critical parameter for reaction optimization, purification, and formulation development.
Introduction to this compound
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Structurally, it consists of a pyridine ring substituted with a hydrazine group, and it is supplied as a hydrochloride salt. This combination of a basic aromatic heterocycle and a reactive hydrazine moiety makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly nitrogen-containing heterocyclic systems. These resulting structures are often investigated for their potential as bioactive agents in various therapeutic areas.
The solubility of this compound is a fundamental physicochemical property that dictates its application in synthetic chemistry. Proper solvent selection, guided by solubility data, is crucial for:
-
Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved to participate effectively in chemical reactions.
-
Purification Processes: Developing efficient crystallization and chromatographic purification methods.
-
Formulation Development: For applications where the final active pharmaceutical ingredient (API) incorporates this structural motif, understanding the solubility of intermediates can provide insights into the properties of the final product.
This guide will first detail the known physicochemical properties of this compound, followed by a theoretical discussion of its expected solubility behavior. The core of this document is a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility, enabling researchers to generate reliable data in their own laboratories.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that multiple CAS numbers are associated with this compound, and slight variations in reported data, such as melting point, may exist between suppliers.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Hydrazinopyridine hydrochloride, 4-Pyridylhydrazine hydrochloride | [1] |
| CAS Number | 20815-52-5, 52834-40-9 | [1] |
| Molecular Formula | C₅H₈ClN₃ | [1] |
| Molecular Weight | 145.59 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 238 °C; 244-250 °C | [2] |
| pKa (Pyridine, conjugate acid) | ~5.23 (for the parent pyridine ring) | [3] |
| LogP (for 4-Hydrazinopyridine) | 0.74 | [4] |
Theoretical Considerations for Solubility
The solubility of this compound is governed by its molecular structure and its nature as a salt. A logical breakdown of these factors can predict its behavior in different solvent systems.
Caption: Relationship between molecular structure and predicted solubility.
-
Pyridine Ring: The pyridine ring is aromatic and polar due to the electronegative nitrogen atom. While the aromatic character can confer some solubility in organic solvents, the nitrogen atom can also participate in hydrogen bonding as an acceptor.[3][5]
-
Hydrazine Group (-NHNH₂): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This functionality significantly increases the likelihood of solubility in polar protic solvents like water and alcohols.[6]
-
Hydrochloride Salt: The compound is a salt, meaning it exists in an ionic form. This is the most dominant factor influencing its solubility. Salts of organic molecules are generally much more soluble in polar solvents, especially water, compared to their free base counterparts. Conversely, they are typically poorly soluble in non-polar solvents.
-
pH-Dependent Solubility: As a derivative of pyridine, a weak base, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent.[3][7] In acidic to neutral solutions, the pyridine nitrogen will be protonated, maintaining the ionic character and favoring solubility. In basic solutions, the compound will be deprotonated to the free base (4-hydrazinopyridine), which is less polar and therefore expected to be significantly less soluble in water.
Known Qualitative Solubility Data
A thorough review of publicly available data reveals a lack of quantitative solubility information. The available qualitative data is summarized below:
-
Dimethyl Sulfoxide (DMSO): Slightly soluble.
-
Methanol: Very slightly soluble.
This limited information necessitates experimental determination for any practical application.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices
-
Excess Solid: Using an excess of the solid ensures that the solvent becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature with a shaker or water bath is critical for reproducibility and accuracy.
-
Equilibration Time (24-72 hours): Reaching thermodynamic equilibrium is not instantaneous. A sufficient agitation period is required to ensure the dissolution process has reached its maximum point. The time can be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration remains constant.
-
Phase Separation (Filtration/Centrifugation): It is crucial to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium (e.g., by temperature changes). Syringe filtration with a chemically inert filter (e.g., PTFE) is a common and effective method.
-
Analytical Quantification (HPLC-UV): High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for determining the concentration of the dissolved compound. It allows for the separation of the analyte from any potential impurities or degradation products, ensuring accurate quantification.
Materials and Equipment
-
This compound (of known purity)
-
High-purity solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, pH 7.4 Phosphate Buffer)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Syringes
-
Syringe filters (0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vials for HPLC analysis
Step-by-Step Methodology
Caption: Experimental workflow for the shake-flask solubility assay.
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a set period (e.g., 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved particles.
-
Dilution: Quantitatively dilute a known volume of the clear filtrate with the same solvent used for the experiment. The dilution factor should be chosen to bring the concentration into the linear range of the calibration curve for the analytical method.
-
Analytical Quantification: Analyze the diluted sample using a validated HPLC-UV method. Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Calculation: Determine the concentration of the diluted sample from the standard curve. Calculate the concentration of the original, undiluted filtrate by multiplying by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate precautions in a chemical fume hood.[1]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[2]
Conclusion
References
- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mt.com [mt.com]
- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Reactivity and Application of 4-Hydrazinylpyridine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Hydrazinylpyridine Hydrochloride
In the landscape of modern medicinal chemistry and synthetic organic chemistry, this compound stands out as a pivotal building block. Its utility stems not from extreme reactivity, but from a predictable and versatile chemical profile. The molecule is structurally composed of a pyridine ring, a nucleophilic hydrazine moiety, and a hydrochloride salt. This combination imparts favorable solubility, stability, and, most critically, a reactive handle for constructing more complex molecular architectures.
This guide provides an in-depth exploration of the core reactivity of this compound. We will move beyond simple reaction schemes to dissect the causal relationships between its structure and chemical behavior. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to empower researchers in drug discovery and process development to leverage this reagent with confidence and precision. Its role as a key intermediate allows for the synthesis of molecules with diverse pharmacological properties, including antibacterial, anti-inflammatory, and anti-tumor effects[1].
Structural Analysis and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular structure. The electron-withdrawing nature of the pyridine ring influences the nucleophilicity of the attached hydrazine group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction media.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃ | PubChem[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 145.59 g/mol | PubChem[2], Sigma-Aldrich[4][5] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Melting Point | 238 - 250 °C | LookChem[6], Sigma-Aldrich[4] |
| CAS Number | 20815-52-5 | PubChem[2], ChemScene[7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | LookChem[6], BLD Pharm[8] |
The key to its utility lies in the hydrazine (-NH-NH₂) functional group. The terminal nitrogen atom possesses a lone pair of electrons, rendering it a potent nucleophile, especially towards electrophilic carbon centers such as carbonyls.
Core Reactivity: The Hydrazone Condensation
The most fundamental and widely exploited reaction of this compound is its condensation with aldehydes and ketones to form stable hydrazones[9]. This reaction is a cornerstone of dynamic covalent chemistry and is frequently used to link molecular fragments in drug design.
Mechanism of Hydrazone Formation
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for attack and facilitate the final dehydration step.
References
- 1. This compound | High Purity Supplier in China | CAS 14173-27-2 | Applications, Safety & Price [pipzine-chem.com]
- 2. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 5. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 20815-52-5|this compound|BLD Pharm [bldpharm.com]
- 9. arjonline.org [arjonline.org]
A Researcher's Guide to Sourcing and Quality Control of 4-Hydrazinylpyridine Hydrochloride
Introduction: The Critical Role of 4-Hydrazinylpyridine Hydrochloride in Research and Development
This compound is a pivotal building block in contemporary drug discovery and chemical biology. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a heterocyclic pyridine ring, makes it an invaluable synthon for the construction of a diverse array of complex molecules. Researchers and drug development professionals frequently utilize this reagent in the synthesis of novel kinase inhibitors, potential anticancer agents, and various other biologically active compounds. The hydrazine group serves as a versatile handle for forming hydrazones, pyrazoles, and other key heterocyclic systems, while the pyridine core often plays a crucial role in mediating interactions with biological targets.
Given its strategic importance in multi-step synthetic campaigns, the quality and purity of this compound are of paramount importance. The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side-products, and ultimately, the generation of unreliable biological data. This guide provides an in-depth technical overview of commercial sources for this compound, with a strong emphasis on the practical aspects of quality assessment and safe handling that are essential for ensuring the integrity and success of your research endeavors.
Navigating the Commercial Landscape: A Comparative Overview of Suppliers
A multitude of chemical suppliers offer this compound, often with varying grades of purity and associated documentation. It is crucial to note that this compound is frequently listed under two primary CAS numbers: 52834-40-9 and 20815-52-5 . While both refer to the same molecular entity, their usage can vary between suppliers. When sourcing this reagent, it is advisable to use both CAS numbers in your search to ensure a comprehensive survey of available options.
For researchers in the throes of drug development, the selection of a supplier should not be based solely on price. The reliability of the supplier, the quality of their documentation (e.g., Certificate of Analysis), and the consistency of their product are all critical factors to consider. Below is a comparative table of prominent suppliers who list this compound in their catalogs.
| Supplier | Purity | Available Grades | Noteworthy Information |
| Sigma-Aldrich (Merck) | ≥97% | Research Grade | Provides access to batch-specific Certificates of Analysis (CoA) online. |
| Santa Cruz Biotechnology | Research Use Only | Research Grade | Product page mentions availability of SDS and CoA.[1] |
| ChemBridge | 95% | Screening Compounds, Building Blocks | Offers the compound as part of their extensive library of chemical building blocks. |
| BLD Pharm | Purity/Specification not detailed | Research Grade | Provides basic safety information and related products.[2] |
| ChemScene | ≥95% | Research Grade | Specifies storage at room temperature.[3] |
| Various other suppliers | Varies | Varies | Platforms like ChemicalRegister.com and LookChem list multiple other potential suppliers.[1][4] |
Expert Insight: When initiating a new project, it is a prudent practice to procure small quantities of the same reagent from two different suppliers. This allows for a head-to-head comparison of their performance in your specific application and can help mitigate the risk of project delays due to batch-to-batch variability or unforeseen supply chain issues.
Ensuring Scientific Integrity: A Practical Guide to Quality Control
The adage "trust, but verify" is a cornerstone of robust scientific research. While commercial suppliers provide a Certificate of Analysis (CoA), it is incumbent upon the end-user to perform their own analytical verification to confirm the identity, purity, and stability of the starting material. This section outlines a practical workflow for the quality control of this compound.
Deconstructing the Certificate of Analysis (CoA)
A CoA is a critical document that provides a summary of the quality control tests performed on a specific batch of a chemical. When you receive a shipment of this compound, you should immediately download the corresponding CoA from the supplier's website. Key parameters to scrutinize include:
-
Appearance: Should be a solid.
-
Purity (Assay): Typically determined by titration or a chromatographic method like HPLC. A purity of ≥97% is common for research-grade material.
-
Identity: Confirmed by spectroscopic methods such as NMR or IR.
-
Melting Point: A sharp melting point range is indicative of high purity. For this compound, a range of 244-250 °C is reported.
-
Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal.
Spectroscopic Verification: The Power of ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous identification of organic molecules. A ¹H NMR spectrum of this compound should exhibit a characteristic set of peaks corresponding to the protons on the pyridine ring and the hydrazine moiety.
Below is a representative ¹H NMR spectrum and a proposed peak assignment.
¹H NMR Spectrum of this compound
A conceptual diagram illustrating the expected regions for proton signals in the ¹H NMR spectrum of this compound.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks.
-
Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns. The spectrum from sources like ChemicalBook can serve as a useful reference.[5]
Chromatographic Purity Assessment: A Robust HPLC Method
Proposed HPLC Method for Purity Analysis
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., around 260 nm) should provide good sensitivity.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
Experimental Workflow: HPLC Purity Assessment
A streamlined workflow for determining the purity of this compound using HPLC.
Safety First: Handling and Storage of this compound
As with any chemical reagent, proper handling and storage of this compound are essential for ensuring the safety of laboratory personnel. This compound is classified as hazardous, and all appropriate safety precautions must be taken.[10]
GHS Hazard Information
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following table summarizes the key GHS information for this compound.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[10] |
| Skin irritation (Category 2) | H315: Causes skin irritation[10] |
| Serious eye damage (Category 1) | H318: Causes serious eye damage[10] |
| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[10] |
Safe Handling and Storage Protocol
Adherence to a strict safety protocol is non-negotiable when working with this compound.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
If there is a risk of generating dust, use a respirator with a suitable particulate filter.
Engineering Controls:
-
Always handle this compound in a well-ventilated fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Safe Handling Workflow
References
- 1. scbt.com [scbt.com]
- 2. 20815-52-5|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]
- 6. iajps.com [iajps.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. helixchrom.com [helixchrom.com]
- 10. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives Using 4-Hydrazinylpyridine Hydrochloride
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the synthesis of various heterocyclic derivatives utilizing 4-hydrazinylpyridine hydrochloride as a key building block. The pyridine motif is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to enhance pharmacological properties such as metabolic stability and binding affinity[1]. This compound offers a versatile and reactive starting material for constructing a diverse range of heterocyclic systems, including hydrazones, pyrazoles, 1,2,4-triazoles, and indoles. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Strategic Importance of the Pyridine Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of therapeutic agents incorporating these structural motifs[2][3]. Among them, the pyridine ring is particularly noteworthy for its presence in a wide array of pharmaceuticals, including anticancer, antimalarial, and antiulcer medications[1]. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This compound, by combining the desirable pyridine core with a reactive hydrazine functional group, serves as an invaluable precursor for the synthesis of more complex, biologically active molecules. This guide will explore several key synthetic applications of this versatile reagent.
Chemical Properties and Reactivity of this compound
This compound is a salt, which enhances its stability and handling. In solution, particularly in the presence of a base, the free hydrazine is liberated, exposing its nucleophilic character. The reactivity of this molecule is primarily centered around the hydrazine moiety (-NH-NH2), which contains two nitrogen atoms with lone pairs of electrons. The terminal nitrogen (-NH2) is generally the more nucleophilic and is the primary site of reaction in condensation and cyclization reactions.
The pyridine ring itself is electron-deficient, which can influence the reactivity of the attached hydrazine group. The nitrogen atom in the pyridine ring is basic and can be protonated, which can modulate the electronic properties of the entire molecule.
Below is a diagram illustrating the key reactive sites of 4-hydrazinylpyridine.
Caption: Key reactive sites of 4-hydrazinylpyridine.
Synthesis of 4-Pyridylhydrazones: A Foundational Condensation Reaction
The formation of a hydrazone via the condensation of a hydrazine with an aldehyde or ketone is a fundamental and often initial step in the synthesis of more complex heterocyclic systems[4][5]. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.
Protocol 1: General Synthesis of 4-Pyridylhydrazones
This protocol describes a general method for the synthesis of hydrazones from this compound and a variety of aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of hydrazine).
-
Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyl compounds, the mixture may be gently refluxed for 1-2 hours[6].
-
Upon completion of the reaction, cool the mixture in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Causality and Insights:
-
The hydrochloride salt is used for stability; the free hydrazine is generated in situ. The addition of a small amount of a weak base like sodium acetate can sometimes be beneficial if the free base is desired from the start.
-
An acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Using a slight excess of the carbonyl compound can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
Workflow for Hydrazone Synthesis
Caption: Experimental workflow for the synthesis of 4-pyridylhydrazones.
Synthesis of 4-Pyridyl-Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities[7]. A common and effective method for synthesizing pyrazoles is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound[7][8][9].
Protocol 2: Synthesis of 1-(Pyridin-4-yl)-1H-pyrazoles
This protocol details the synthesis of pyrazoles by reacting this compound with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate.
Materials:
-
This compound
-
1,3-dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane)
-
Ethanol or glacial acetic acid (as solvent)
-
Sodium acetate (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a round-bottom flask.
-
Add ethanol or glacial acetic acid as the solvent (10-15 mL per gram of hydrazine). If using ethanol, adding sodium acetate (1.0 eq) can facilitate the reaction by neutralizing the HCl.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Causality and Insights:
-
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and an acid catalyst.
-
For unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers may be formed. The regioselectivity can sometimes be controlled by adjusting the reaction conditions[7].
| Substrate (1,3-Dicarbonyl) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetylacetone | Ethanol | 2 | 85-95 |
| Ethyl Acetoacetate | Acetic Acid | 3 | 75-85 |
| Dibenzoylmethane | Ethanol | 4 | 80-90 |
Synthesis of 4-Pyridyl-Substituted 1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles with three nitrogen atoms that are prominent in many pharmaceutical compounds[10]. There are several synthetic routes to 1,2,4-triazoles starting from hydrazines or their derivatives[11][12]. One common method involves the cyclization of N-acylhydrazones or reaction with imidates.
Protocol 3: Synthesis of 3,4-Disubstituted-5-phenyl-4H-1,2,4-triazoles
This protocol outlines a potential two-step synthesis of 1,2,4-triazoles from 4-hydrazinylpyridine.
Step 1: Formation of N'-(pyridin-4-yl)benzohydrazide
-
React 4-hydrazinylpyridine with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a solvent like dichloromethane at 0°C to room temperature.
-
After the reaction, wash the mixture with water and saturated sodium bicarbonate solution to remove excess acid and base.
-
Dry the organic layer and evaporate the solvent to obtain the N'-(pyridin-4-yl)benzohydrazide.
Step 2: Cyclization to form the 1,2,4-triazole
-
The resulting hydrazide can be cyclized with a suitable one-carbon source. For example, reacting the hydrazide with an orthoester (e.g., triethyl orthoformate) under acidic conditions or heating with formamide can yield the corresponding 1,2,4-triazole[12].
-
Alternatively, the hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate, which can then be cyclized to a triazole-thione.
Causality and Insights:
-
This is a more complex synthesis that may require optimization for specific substrates.
-
The choice of the cyclizing agent in the second step will determine the substituent at the 5-position of the triazole ring.
-
Various methods for the synthesis of 1,2,4-triazoles have been reported, and the optimal conditions may vary depending on the desired substitution pattern[10][11][13][14].
Fischer Indole Synthesis of Pyridyl-Indoles
The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions[15][16][17][18]. Using 4-hydrazinylpyridine allows for the synthesis of indoles bearing a pyridine moiety, which are of interest in drug discovery.
Protocol 4: One-Pot Synthesis of 2,3-Disubstituted-5-(pyridin-4-yl)-1H-indoles
This protocol describes a one-pot Fischer indole synthesis using this compound.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., cyclohexanone, propiophenone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), or zinc chloride)
-
High-boiling point solvent (e.g., toluene, xylene, or neat if using PPA)
-
Round-bottom flask
-
Reflux condenser or Dean-Stark trap
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Add the acid catalyst. If using p-TSA, a catalytic amount (10-20 mol%) is sufficient. If using PPA, it can serve as both the catalyst and solvent. For Lewis acids like ZnCl2, use stoichiometric amounts.
-
If using a solvent like toluene, attach a Dean-Stark trap to remove water formed during the initial hydrazone formation.
-
Heat the reaction mixture to a high temperature (typically 80-140°C) for several hours. The optimal temperature and time will depend on the substrates and catalyst used.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If PPA was used, carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., NaOH or Na2CO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
The reaction mechanism involves the in-situ formation of the 4-pyridylhydrazone, followed by tautomerization to an ene-hydrazine. A[6][6]-sigmatropic rearrangement then occurs, followed by cyclization and elimination of ammonia to form the aromatic indole ring[15][17].
-
The choice of acid catalyst is crucial. Brønsted acids like p-TSA and Lewis acids like ZnCl2 are commonly used[15][16]. PPA is a strong dehydrating agent and is very effective for this reaction.
-
The one-pot procedure is efficient as it avoids the isolation of the intermediate hydrazone[19].
Mechanistic Workflow of the Fischer Indole Synthesis
Caption: Mechanistic workflow of the Fischer indole synthesis.
Applications of 4-Hydrazinylpyridine Derivatives
The derivatives synthesized from this compound are valuable scaffolds in drug discovery and materials science.
-
Medicinal Chemistry: Pyridyl-substituted pyrazoles, triazoles, and indoles have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The pyridine nitrogen can act as a hydrogen bond acceptor, improving interactions with biological targets.
-
Materials Science: These highly conjugated heterocyclic systems can possess interesting photophysical properties, making them candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and dyes.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry II [mdpi.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. arjonline.org [arjonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
The Versatile Synthon: Application Notes on 4-Hydrazinylpyridine Hydrochloride in Modern Heterocyclic Synthesis
Introduction: A Gateway to Privileged Scaffolds
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that exhibit a remarkable propensity for binding to multiple biological targets. Among the precursors to these valuable structures, 4-hydrazinylpyridine hydrochloride stands out as a versatile and highly reactive building block. Its unique arrangement, featuring a nucleophilic hydrazine moiety appended to an electron-deficient pyridine ring, provides a powerful entry point into a diverse array of nitrogen-containing heterocyclic systems.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of two principal classes of heterocycles: pyridyl-substituted pyrazoles and fused[1][2][3]triazolo[4,3-a]pyridine systems. We will delve into the mechanistic rationale behind these transformations, present field-proven experimental protocols, and offer insights to empower researchers in their synthetic endeavors.
Reagent Profile and Handling
Before utilization, a clear understanding of the reagent's properties and safety considerations is paramount. This compound is a stable, solid material, but like all hydrazine derivatives, it should be handled with appropriate care.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃ | --INVALID-LINK--[4] |
| Molecular Weight | 145.59 g/mol | --INVALID-LINK--[4] |
| Appearance | Off-white to tan solid | --INVALID-LINK--[5] |
| Melting Point | 244-250 °C | --INVALID-LINK--[5] |
| CAS Number | 52834-40-9 | --INVALID-LINK--[5] |
| Key Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | --INVALID-LINK--[4] |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. |
Application I: Synthesis of 4-(Pyrazol-1-yl)pyridines via Knorr Cyclocondensation
One of the most robust and high-yielding applications of aryl and heteroaryl hydrazines is the Knorr pyrazole synthesis, a classic cyclocondensation reaction with a 1,3-dicarbonyl compound.[6] This transformation provides a direct and efficient route to 1,4-disubstituted pyrazoles, which are core components of numerous pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.
Mechanism and Rationale
The reaction proceeds through a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate. The hydrochloride salt of the starting material often provides sufficient acidity to catalyze this initial condensation. Subsequent intramolecular attack by the second hydrazine nitrogen onto the remaining carbonyl group leads to a five-membered ring intermediate. This intermediate then readily dehydrates under the reaction conditions to yield the stable, aromatic pyrazole ring. The use of a symmetrical diketone like acetylacetone precludes the formation of regioisomers, simplifying purification.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and reactions of [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ヒドラジノピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Experimental Protocols for 4-Hydrazinylpyridine hydrochloride: A Versatile Reagent in Synthesis and Analysis
Introduction and Scope
4-Hydrazinylpyridine hydrochloride is a heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and analytical science. Its utility stems from the dual reactivity of its constituent moieties: the potent nucleophilicity of the hydrazine group and the unique electronic and coordinating properties of the pyridine ring.[1][2] The hydrazine functional group serves as a versatile handle for constructing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds.[2][3] Furthermore, its ability to react quantitatively with carbonyl compounds makes it an excellent derivatizing agent for analytical applications.[4][5]
This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the causality behind experimental choices. We present two detailed, field-proven protocols for its primary applications: the synthesis of a pyrazolyl-pyridine derivative and the analytical derivatization of a model aldehyde for HPLC-UV quantification. These protocols are designed to be self-validating, incorporating safety guidelines, expected outcomes, and troubleshooting advice to ensure experimental success.
Physicochemical Properties, Safety, and Handling
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation. This compound is a stable, solid compound, but requires specific handling procedures due to its hazard profile.[6]
Key Properties
| Property | Value | Source(s) |
| Chemical Formula | C₅H₈ClN₃ | [6][7] |
| Molecular Weight | 145.59 g/mol | [6] |
| CAS Number | 20815-52-5 / 52834-40-9 | [6] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 238-250 °C | [8] |
| Solubility | Soluble in water; good solubility in polar organic solvents (e.g., methanol, ethanol); poor solubility in non-polar solvents (e.g., hexanes). | [1] |
| Functional Group | Hydrazine |
Critical Safety and Handling Protocol
Trustworthiness through Safety: Adherence to safety protocols is non-negotiable. This compound is classified as hazardous and must be handled with appropriate precautions.[6]
-
Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[6] The signal word is "Danger".
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]
-
Engineering Controls: All weighing and manipulation of the solid compound, as well as all reactions, must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[8][12] The compound is known to be hygroscopic.[1]
-
Spill & Disposal: In case of a spill, avoid generating dust.[10] Collect the material using appropriate tools and place it in a sealed container for disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.[9]
Core Application I: Synthesis of Heterocyclic Scaffolds
The primary application of this compound in drug discovery and organic chemistry is as a synthon for building complex heterocyclic molecules.[2]
Mechanistic Rationale
The lone pair of electrons on the terminal nitrogen of the hydrazine group makes it a strong nucleophile. This allows it to readily attack electrophilic centers. A common and powerful strategy is to react it with a 1,3-bielectrophile, such as a 1,3-dicarbonyl compound. This initiates a cascade of condensation and cyclization reactions, ultimately forming a stable five-membered aromatic ring, a pyrazole. This reaction, a variant of the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.
General Workflow for Heterocycle Synthesis
The following diagram illustrates the typical experimental progression from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of a heterocyclic compound.
Detailed Protocol: Synthesis of 4-(1H-pyrazol-1-yl)pyridine
This protocol details the reaction of this compound with malondialdehyde bis(dimethyl acetal) as a surrogate for malondialdehyde, a common 1,3-dicarbonyl equivalent.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 145.59 | 1.46 g | 10.0 |
| Malondialdehyde bis(dimethyl acetal) | 164.19 | 1.72 g | 10.5 |
| Ethanol (absolute) | - | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | 2 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - |
| Ethyl Acetate | - | ~100 mL | - |
| Brine (Saturated NaCl) | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Equipment for Thin Layer Chromatography (TLC)
Step-by-Step Procedure
-
Reaction Setup: To the 100 mL round-bottom flask, add this compound (1.46 g, 10.0 mmol) and ethanol (50 mL). Stir to dissolve as much of the solid as possible.
-
Addition of Reagents: Add the malondialdehyde bis(dimethyl acetal) (1.72 g, 10.5 mmol) to the stirring solution, followed by the concentrated HCl (2 mL). The acid is crucial here as it catalyzes the in-situ hydrolysis of the acetal to the reactive dialdehyde.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using the heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent). The formation of a new, less polar spot indicates product formation.
-
Work-up (Quenching & Neutralization): Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ~50 mL of ice water. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is ~8 (test with pH paper).
-
Extraction: Transfer the neutralized mixture to the separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-(1H-pyrazol-1-yl)pyridine.
Expected Outcome & Troubleshooting
-
Expected Yield: 60-80% after purification.
-
Troubleshooting: If the reaction stalls (incomplete by TLC), an additional portion of acid can be added. If the product is difficult to extract, adding more salt (brine) to the aqueous layer can reduce its solubility.
Core Application II: Derivatization for Analytical Quantification
The reaction of hydrazines with aldehydes and ketones to form hydrazones is rapid and quantitative, making it an ideal method for chemical derivatization prior to analysis.[4][5]
Principle of Derivatization
Many small aldehydes and ketones lack a strong chromophore, making them difficult to detect with high sensitivity using HPLC with a standard UV-Vis detector. This compound introduces the pyridine ring, a strong chromophore, into the analyte molecule. The resulting hydrazone can be easily detected and quantified at the appropriate wavelength (typically around 254-280 nm). This process enhances sensitivity and allows for the accurate measurement of carbonyl compounds in various matrices.
General Workflow for Analytical Derivatization
This diagram outlines the process of preparing and analyzing a sample containing a target carbonyl compound.
Caption: Workflow for the quantification of carbonyls via derivatization.
Detailed Protocol: Quantification of Benzaldehyde by HPLC-UV
This protocol provides a method for creating a calibration curve and quantifying benzaldehyde as a model carbonyl compound.
Materials & Reagents
-
This compound
-
Benzaldehyde
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid
Equipment
-
HPLC system with UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Step-by-Step Procedure
-
Solution Preparation:
-
Derivatizing Reagent (10 mM): Accurately weigh 14.6 mg of this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Benzaldehyde Stock (100 mM): Accurately weigh 106 mg of benzaldehyde and dissolve it in 10.0 mL of acetonitrile in a volumetric flask.
-
Calibration Standards (0.1 to 1.0 mM): Perform serial dilutions of the benzaldehyde stock solution with acetonitrile to create a series of standards (e.g., 1.0, 0.8, 0.5, 0.2, 0.1 mM).
-
-
Derivatization Reaction:
-
For each standard and unknown sample, pipette 100 µL into a clean autosampler vial.
-
Add 100 µL of the 10 mM derivatizing reagent solution to each vial.
-
Add 50 µL of deionized water to each vial.
-
Cap the vials, vortex briefly, and allow them to react at room temperature for 30 minutes.
-
After incubation, add 750 µL of the HPLC mobile phase starting condition (e.g., 50:50 acetonitrile:water) to bring the total volume to 1 mL.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
-
Data Analysis:
-
Inject the derivatized standards and generate a calibration curve by plotting the peak area of the benzaldehyde-hydrazone derivative against the known concentration of each standard.
-
Inject the derivatized unknown sample.
-
Using the peak area from the unknown sample and the equation of the line from the calibration curve, calculate the concentration of benzaldehyde in the original sample.
-
Expected Outcome
-
A new, sharp peak corresponding to the benzaldehyde-pyridylhydrazone will be observed in the chromatogram.
-
The calibration curve should have a coefficient of determination (R²) > 0.99, indicating a strong linear relationship.
Conclusion
This compound is a powerful and versatile reagent with well-established applications in both synthetic and analytical chemistry. Its utility as a precursor for nitrogen-containing heterocycles makes it invaluable in the field of drug discovery and development.[2][13] Concurrently, its reliable reactivity with carbonyls provides a robust method for their sensitive quantification.[4] By understanding the principles behind its reactivity and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.
References
- 1. This compound | High Purity Supplier in China | CAS 14173-27-2 | Applications, Safety & Price [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazine reagents as derivatizing agents in environmental analysis--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. lookchem.com [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 12. 20815-52-5|this compound|BLD Pharm [bldpharm.com]
- 13. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 4-Hydrazinylpyridine Hydrochloride in Modern Medicinal Chemistry
Introduction: A Versatile Heterocyclic Building Block
4-Hydrazinylpyridine hydrochloride (CAS: 20815-52-5) is a bifunctional organic compound that has emerged as a powerful tool in the medicinal chemist's arsenal.[1][2][3] Its structure marries a pyridine ring, a common motif in pharmaceuticals, with a highly reactive hydrazine moiety (-NHNH₂). This combination makes it an excellent starting material for constructing a diverse range of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.[4][5] The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its handling and use in various synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃ | PubChem[1] |
| Molecular Weight | 145.59 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 244-250 °C | Sigma-Aldrich[6] |
| Key Functional Groups | Hydrazine, Pyridine | Sigma-Aldrich[6] |
Application I: Synthesis of Pyrazole-Based Scaffolds for Kinase Inhibitors
The hydrazine group is a potent dinucleophile, making it an ideal precursor for the synthesis of five-membered heterocyclic rings like pyrazoles. Pyrazole derivatives are of immense interest in drug discovery as they form the core of numerous potent and selective kinase inhibitors.[7][8] The pyrazole scaffold can act as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
Causality in Experimental Design:
The reaction of a hydrazine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound, is a classic and reliable method for pyrazole ring formation. The pyridine moiety of this compound can then be oriented towards the solvent-exposed region of the ATP-binding pocket. This allows for further chemical modification to fine-tune solubility, cell permeability, and interactions with the solvent-front residues of the kinase, ultimately enhancing the compound's drug-like properties.
Experimental Workflow: Pyrazole Scaffold Synthesis
Caption: Workflow for pyrazole synthesis.
Protocol 1: Synthesis of a 4-(Pyrazol-yl)pyridine Scaffold
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound, a key step in developing novel kinase inhibitors.[9][10]
Materials:
-
This compound (1.0 eq)
-
1,3-Diketone (e.g., acetylacetone) (1.05 eq)
-
Ethanol (or other suitable alcohol)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add the 1,3-diketone (1.05 eq). If the hydrochloride salt is used, the reaction may proceed without an additional acid catalyst, as the salt itself can provide the necessary acidic environment. Distilled water can be beneficial for hydrazone and subsequent pyrazole formation when starting from the HCl salt.[11]
-
Cyclocondensation: Stir the mixture and heat it to reflux (approximately 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-(pyrazol-yl)pyridine product.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Synthesis of Bioactive Hydrazone Derivatives
The condensation of the hydrazine moiety with aldehydes or ketones yields hydrazones. The resulting azometine group (-NHN=CH-) is a key pharmacophore responsible for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] This reaction provides a straightforward and efficient method to generate large libraries of compounds for biological screening.
Causality in Experimental Design:
The synthesis of hydrazones is a robust and high-yielding reaction. By varying the aldehyde or ketone component, chemists can systematically modify the steric and electronic properties of the final molecule. This allows for the rapid exploration of Structure-Activity Relationships (SAR). For example, introducing electron-withdrawing or electron-donating groups on an aromatic aldehyde can modulate the compound's interaction with a biological target, providing critical data for lead optimization. This approach has been successfully used to develop hydrazone-based anticancer agents.[14][15][16]
Logical Relationship: SAR of Hydrazone Derivatives
Caption: Logic flow for a hydrazone SAR study.
Protocol 2: Synthesis of a 4-Pyridylhydrazone
This protocol details a standard procedure for the synthesis of a hydrazone derivative via condensation, a common method for generating potential therapeutic agents.[13]
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of hot ethanol in a round-bottom flask.
-
Addition of Aldehyde: In a separate flask, dissolve the aromatic aldehyde (1.0 eq) in ethanol. Add this solution to the hydrazine solution.
-
Catalysis and Reaction: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. The formation of a precipitate often indicates product formation.
-
Isolation: After cooling the reaction mixture to room temperature, collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough for characterization, but recrystallization can be performed if necessary.
-
Characterization: Analyze the final hydrazone product by NMR and Mass Spectrometry to confirm its identity and purity.
Illustrative Data: Anticancer Activity of Hydrazone Derivatives
The following table presents hypothetical data to illustrate how SAR can be evaluated for a series of synthesized hydrazones against a human cancer cell line (e.g., MCF-7 breast cancer).
| Compound | Substituent (R) on Aldehyde | IC₅₀ (µM) |
| 1a | -H | 25.5 |
| 1b | -Cl (electron-withdrawing) | 10.2 |
| 1c | -OCH₃ (electron-donating) | 32.8 |
| 1d | -NO₂ (strongly electron-withdrawing) | 5.1 |
Note: Data is for illustrative purposes only. The results suggest that electron-withdrawing groups on the phenyl ring enhance cytotoxic activity, providing a clear direction for further optimization.
Safety and Handling
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a cornerstone building block in medicinal chemistry. Its dual functionality allows for the efficient synthesis of diverse and complex molecular architectures, particularly pyrazoles and hydrazones. These scaffolds are integral to the development of novel therapeutics, especially in the fields of oncology and infectious diseases. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this versatile reagent in their drug discovery programs.
References
- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High Purity Supplier in China | CAS 14173-27-2 | Applications, Safety & Price [pipzine-chem.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Hydrazine Building Blocks - Enamine [enamine.net]
- 6. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for 4-Hydrazinylpyridine hydrochloride
An authoritative guide providing detailed application notes and protocols for the analytical characterization of 4-Hydrazinylpyridine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazine group. As a hydrazine derivative, it serves as a valuable building block and intermediate in the synthesis of various pharmaceutical compounds and other complex molecules.[1] The presence of the reactive hydrazine moiety and the aromatic pyridine core imparts specific chemical properties that necessitate robust and accurate analytical methods for its characterization.
The rigorous quality control of such intermediates is paramount in drug development and chemical manufacturing to ensure identity, purity, and stability. This guide provides a comprehensive overview of several analytical techniques applicable to this compound, explaining the causality behind experimental choices and offering detailed, field-proven protocols. The methods described herein are designed to be self-validating systems, grounded in established scientific principles and adapted from authoritative sources for related chemical structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for selecting appropriate analytical conditions, such as solvent choice and sample preparation techniques.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 20815-52-5; 52834-40-9 | [3][4] |
| Molecular Formula | C₅H₈ClN₃ | [2][3] |
| Molecular Weight | 145.59 g/mol | [2][4] |
| Melting Point | 238-250 °C | [3][4] |
| Appearance | Solid | [4] |
| InChI Key | MMLHRYAPGSEXCA-UHFFFAOYSA-N | [4][5] |
Part 1: Identification and Structural Characterization
The primary step in analyzing any chemical substance is the unambiguous confirmation of its identity and structure. Spectroscopic methods are the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the carbon environments. The choice of a deuterated solvent like DMSO-d₆ is crucial as it readily dissolves the hydrochloride salt and its exchangeable protons (from -NH-NH₃⁺ and the HCl) can be observed.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program.
-
Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).
-
Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and exchangeable protons from the hydrazinyl group.[5][6] The pyridine protons will likely appear as two sets of doublets, characteristic of a 4-substituted pyridine ring. The ¹³C NMR will show distinct signals for the different carbon atoms in the pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The hydrazine (-NH-NH₂) and pyridine ring structures have characteristic vibrational frequencies. Using a KBr pellet method provides a solid-state spectrum, avoiding solvent interference and giving a clear fingerprint of the compound.
Protocol: FTIR Analysis via KBr Pellet
-
Sample Preparation: Mix ~1 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Spectral Features: Key absorption bands can be used to confirm the presence of the main functional groups.[7][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Hydrazine) | 3350 - 3150 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| N-H (Amine Salt) | 2800 - 2200 (broad) | Stretching |
| C=N, C=C (Pyridine Ring) | 1650 - 1450 | Stretching |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds such as this compound, as it typically produces a strong signal for the protonated molecular ion [M+H]⁺.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the m/z value corresponding to the protonated free base ([C₅H₇N₃ + H]⁺). The expected exact mass provides high confidence in the compound's identity.
Part 2: Purity and Assay Determination
Quantitative analysis is critical for determining the purity of the substance and assaying its content. Chromatographic and titrimetric methods are the primary techniques for these measurements.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC is the gold standard for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. A stability-indicating method, which can separate the main compound from its potential degradation products, is crucial. The proposed method is adapted from validated procedures for the related compound, hydralazine, ensuring a high probability of success.[9][10][11] A phosphate buffer is chosen to control the pH of the mobile phase, ensuring consistent ionization of the analyte and thus reproducible retention times.
References
- 1. [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 5. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Hydrazinobenzene-1-sulfonamide hydrochloride(17852-52-7) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. ijnrd.org [ijnrd.org]
- 11. jddtonline.info [jddtonline.info]
Application Note: Strategic Synthesis of Triazolopyridines Using 4-Hydrazinylpyridine Hydrochloride
Introduction: The Triazolopyridine Scaffold and the Role of 4-Hydrazinylpyridine
The[1][2][3]triazolopyridine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and materials science.[4][5] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[6][7] The versatility of the triazolopyridine framework allows for extensive structure-activity relationship (SAR) studies, making it a prime candidate in modern drug design.[4][8]
While many synthetic routes focus on the well-documented[1][2][3]triazolo[4,3-a]pyridine isomer derived from 2-hydrazinopyridine, the use of 4-hydrazinylpyridine hydrochloride as a precursor offers access to the less explored [1][2][3]triazolo[4,3-d]pyridine isomeric system. This application note provides a detailed guide for researchers on the strategic use of this compound in the synthesis of this valuable heterocyclic core.
We will detail two primary, robust synthetic methodologies:
-
One-Pot Oxidative Cyclization: A highly efficient route involving the condensation of 4-hydrazinylpyridine with aldehydes to form a hydrazone intermediate, which is subsequently cyclized in situ.
-
Two-Step Acylation and Dehydrative Cyclization: A versatile method based on the reaction of 4-hydrazinylpyridine with carboxylic acids or their derivatives, followed by a dedicated cyclization step.
This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative literature to ensure scientific integrity and reproducibility.
Core Chemistry and General Mechanism
The synthesis of the[1][2][3]triazolo[4,3-d]pyridine ring system from 4-hydrazinylpyridine hinges on a two-stage process:
-
Intermediate Formation: The exocyclic nitrogen of the hydrazine moiety acts as a potent nucleophile, reacting with an electrophilic carbon source (e.g., the carbonyl carbon of an aldehyde or a carboxylic acid derivative) to form a key intermediate—typically a 4-pyridylhydrazone or a 4-pyridylacylhydrazide.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen (N1) of the intermediate performs a nucleophilic attack on the newly introduced sidechain, leading to the formation of the five-membered triazole ring. This step is often the rate-limiting step and typically requires either an oxidizing agent (for hydrazones) or a dehydrating agent (for acylhydrazides) to facilitate the ring closure and subsequent aromatization.
Critical Safety and Handling Protocol: this compound
Trustworthiness Pillar: A robust protocol begins with safety. This compound is a hazardous substance and must be handled with appropriate care.
GHS Hazard Information:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[9]
| Parameter | Guideline | Reference |
| Handling | Always handle in a well-ventilated chemical fume hood. Use non-sparking tools. Avoid formation of dust and aerosols. | [10] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield. | [10][11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from oxidizing agents and incompatible materials. | [10][11] |
| Spill & Exposure | In case of skin/eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention. | [11][12] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. Do not allow to enter drains or water courses. | [11] |
Synthetic Protocols and Methodologies
Protocol 1: One-Pot Synthesis via Hydrazone Formation and Oxidative Cyclization
This method is highly efficient, combining intermediate formation and cyclization into a single operational step, making it ideal for rapid library synthesis. The protocol is adapted from established procedures for the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[4][9] The key is the in situ formation of the hydrazone followed by an oxidative ring closure. N-Chlorosuccinimide (NCS) is an effective and mild oxidizing agent for this transformation.
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aromatic or aliphatic aldehyde (1.05 eq.), and anhydrous dimethylformamide (DMF, ~0.5 M).
-
Neutralization: Add triethylamine (Et3N, 1.1 eq.) to the mixture to neutralize the hydrochloride salt and liberate the free hydrazine.
-
Hydrazone Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).
-
Cooling: Once hydrazone formation is complete, cool the reaction mixture to 0 °C using an ice-water bath.
-
Oxidative Cyclization: Add N-Chlorosuccinimide (NCS, 1.1 eq.) portion-wise to the cooled solution. Causality Note: This addition is often exothermic and must be performed slowly to maintain temperature control, preventing side reactions. NCS acts as a mild oxidant to facilitate the C-N bond formation and subsequent aromatization of the triazole ring.
-
Reaction Completion: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the hydrazone intermediate.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc). Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-substituted-[1][2][3]triazolo[4,3-d]pyridine.
Representative Data (Hypothetical based on analogous reactions):
| Aldehyde Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | NCS | DMF | 0 to RT | 4 | 75-85 |
| 4-Chlorobenzaldehyde | NCS | DMF | 0 to RT | 4 | 80-90 |
| 4-Methoxybenzaldehyde | I2 | H2O | RT | 3 | 70-80 |
| Cyclohexanecarboxaldehyde | NCS | DMF | 0 to RT | 5 | 65-75 |
Protocol 2: Two-Step Synthesis via Acyl Hydrazide and Dehydrative Cyclization
This two-step approach offers greater control and is particularly useful for substrates that may be sensitive to the oxidizing conditions of Protocol 1. The first step involves forming a stable N-acyl-N'-(pyridin-4-yl)hydrazide intermediate. The second step employs a dehydrating agent to induce cyclization. Carbonyldiimidazole (CDI) is an exceptionally mild and efficient reagent for this purpose, avoiding the harsh acidic conditions of traditional methods like POCl3.[7]
Step-by-Step Protocol:
Step A: Synthesis of the Acyl Hydrazide Intermediate
-
Activation of Carboxylic Acid: In a flask, dissolve the desired carboxylic acid (1.0 eq.) and carbonyldiimidazole (CDI, 1.1 eq.) in anhydrous tetrahydrofuran (THF). Stir at room temperature for 1 hour to form the acylimidazolide intermediate. Causality Note: CDI activates the carboxylic acid by converting it into a highly reactive acylimidazolide, which readily undergoes nucleophilic attack by the hydrazine without requiring harsh coupling agents.
-
Acylation: To this solution, add this compound (1.0 eq.) followed by triethylamine (1.1 eq.).
-
Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over Na2SO4, filter, and concentrate to yield the crude acyl hydrazide, which can often be used in the next step without further purification.
Step B: Dehydrative Cyclization
-
Reaction Setup: Dissolve the crude acyl hydrazide from Step A in a suitable solvent such as THF or acetonitrile.
-
Cyclization: Add a second portion of CDI (1.5-2.0 eq.) to the solution. Causality Note: In this step, CDI acts as a mild dehydrating agent, activating the amide carbonyl and facilitating the intramolecular nucleophilic attack from the pyridine nitrogen to close the triazole ring.
-
Heating: Heat the reaction mixture to reflux (or use microwave irradiation at 150-180 °C for 15-30 minutes for accelerated synthesis) until the reaction is complete by TLC analysis.[7]
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization to obtain the final product.
Characterization
The identity and purity of the synthesized triazolopyridine derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and absence of starting materials.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups and confirm the disappearance of intermediates (e.g., loss of C=O stretch from acyl hydrazide).
Conclusion
This compound is a potent and valuable building block for accessing the[1][2][3]triazolo[4,3-d]pyridine scaffold. The one-pot oxidative cyclization with aldehydes and the two-step acylation-dehydration sequence with carboxylic acids represent two robust, versatile, and scalable strategies for synthesizing a diverse library of derivatives. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can effectively leverage these methods to advance programs in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Application Note & Protocol: Synthesis of 4-Hydrazinopyridine via Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of 4-Hydrazinopyridine in Drug Discovery
4-Hydrazinopyridine is a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its strategic value lies in the versatile reactivity of the hydrazine moiety, which serves as a handle for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles. These structures are integral to a vast array of biologically active compounds. The synthesis of 4-hydrazinopyridine from 4-chloropyridine hydrochloride and hydrazine hydrate is a fundamental yet critical transformation, enabling the development of novel therapeutic agents. Derivatives of 4-hydrazinopyridine have been explored for their potential as cardiovascular agents and diuretics[1]. Furthermore, the broader class of substituted pyridines and hydrazine-derived compounds are crucial intermediates in the synthesis of drugs with anticancer, anti-inflammatory, and antimicrobial properties[2][3][4].
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of 4-hydrazinopyridine. It details the underlying reaction mechanism, offers a field-proven experimental protocol, and emphasizes the critical safety measures required when handling the hazardous reagents involved.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly with an electron-withdrawing nitrogen atom, is electron-deficient. This deficiency is enhanced at the C2 and C4 positions, making them susceptible to attack by strong nucleophiles. The chlorine atom at the C4 position is a good leaving group.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: Hydrazine (H₂NNH₂), a potent nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is disrupted.
-
Rearomatization: The intermediate collapses, expelling the chloride ion (Cl⁻) as the leaving group and restoring the aromaticity of the pyridine ring to yield the 4-hydrazinopyridine product.
Since the starting material is the hydrochloride salt and the reaction generates an additional equivalent of HCl, a base is required. In this protocol, an excess of hydrazine hydrate serves a dual role: it acts as the primary nucleophile and also as the base to neutralize the HCl, driving the reaction to completion.
Reagent Overview and Critical Safety Protocols
This synthesis involves hazardous materials that demand strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood by personnel trained in handling these substances.
| Reagent | Formula | MW ( g/mol ) | Properties | Key Hazards |
| 4-Chloropyridine Hydrochloride | C₅H₅Cl₂N | 150.01 | Off-white to light yellow solid[3] | Harmful if swallowed, causes serious eye and skin irritation, may cause respiratory irritation[5][6][7][8]. |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | Colorless, fuming liquid | Acutely toxic, severe skin burns, potential human carcinogen, forms explosive mixtures with air on heating[9]. |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | Clear, colorless liquid | Highly flammable liquid and vapor. |
| 4-Hydrazinopyridine | C₅H₇N₃ | 109.13 | Solid | Acutely toxic, causes skin and serious eye damage[10]. |
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a chemical fume hood with excellent ventilation to prevent inhalation of vapors[11].
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Have a spill kit rated for reactive and corrosive materials readily available.
-
Waste Disposal: All waste, including aqueous layers from workup, is considered hazardous. It must be collected in designated, labeled containers for disposal according to institutional and local regulations[5][12]. Avoid mixing hydrazine waste with oxidizing agents or heavy metals[9].
Detailed Experimental Protocol
This protocol details the synthesis of 4-hydrazinopyridine on a 10 mmol scale.
Equipment and Reagents
-
100 mL three-neck round-bottom flask
-
Reflux condenser with nitrogen inlet/outlet
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller and probe
-
Glass funnel and filter paper
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol)
-
Hydrazine hydrate (64%, ~2.5 mL, 50.0 mmol, 5.0 equiv.)
-
Ethanol (200 proof, 30 mL)
-
Ethyl Acetate (for extraction, ~100 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (~50 mL)
-
Brine (saturated NaCl solution, ~50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Reaction Setup and Procedure
-
Assembly: Set up the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a temperature probe. Ensure the setup is securely clamped within the heating mantle. Establish a gentle flow of inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) and ethanol (30 mL). Begin stirring to form a suspension.
-
Hydrazine Addition: While stirring, carefully and slowly add hydrazine hydrate (~2.5 mL, 50.0 mmol) to the suspension at room temperature. Causality: A 5-fold excess of hydrazine hydrate is used. Stoichiometrically, two equivalents are required to act as the nucleophile and to neutralize the two equivalents of HCl (one from the starting salt and one generated in the reaction). The additional excess ensures the reaction equilibrium is shifted strongly towards the products.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with water, and extracting with ethyl acetate. Spot the organic layer on a silica plate and elute with a mobile phase such as 10% Methanol in Dichloromethane. Visualize the spots under UV light. The disappearance of the starting material spot indicates reaction completion.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add 50 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic extracts. Causality: The product, 4-hydrazinopyridine, is more soluble in the organic solvent, allowing it to be separated from inorganic salts and excess hydrazine, which remain in the aqueous phase.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (1 x 50 mL) and then brine (1 x 50 mL). Causality: The NaHCO₃ wash neutralizes any residual acidic species. The brine wash helps to remove residual water from the organic phase and break any emulsions.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude 4-hydrazinopyridine, which should be a solid or a viscous oil that solidifies upon standing.
Purification
The most common method for purifying the final product is recrystallization.
-
Dissolve the crude solid in a minimum amount of hot solvent. A solvent system like ethanol/water or isopropanol/heptane is a good starting point.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized 4-hydrazinopyridine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 110.1).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches of the hydrazine moiety.
-
Melting Point: Compare the observed melting point with literature values (the hydrochloride salt melts at 244-250 °C)[10].
Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final, purified product.
Caption: Experimental workflow for the synthesis of 4-hydrazinopyridine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Not enough hydrazine hydrate used.- Inactive starting material. | - Extend reflux time and monitor by TLC.- Ensure at least 4-5 equivalents of hydrazine hydrate are used.- Check the purity of the 4-chloropyridine hydrochloride. |
| Low Yield | - Product loss during aqueous work-up.- Inefficient extraction.- Loss during recrystallization. | - Ensure the aqueous layer is thoroughly extracted (perform 3-4 extractions).- Use a different extraction solvent if solubility is an issue.- Use a minimal amount of hot solvent for recrystallization and ensure slow cooling. |
| Product is an oil, not a solid | - Presence of impurities (e.g., residual solvent or side products). | - Ensure the product is thoroughly dried under high vacuum.- Attempt purification by column chromatography instead of recrystallization. |
| Formation of side products | - Reaction temperature too high leading to decomposition.- Presence of oxygen causing oxidation of hydrazine. | - Maintain a steady reflux; do not overheat.- Ensure the reaction is run under an inert nitrogen or argon atmosphere. |
References
- 1. [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-ヒドラジノピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 12. tcichemicals.com [tcichemicals.com]
Preparation of 4-Hydrazinopyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4-hydrazinopyridine from 4-chloropyridine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, safety precautions, experimental setup, and characterization of the final product. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. Given the hazardous nature of hydrazine hydrate, this document places a strong emphasis on safe laboratory practices.
Introduction: The Significance of 4-Hydrazinopyridine in Drug Discovery
4-Hydrazinopyridine and its derivatives are valuable building blocks in medicinal chemistry.[1][2] The hydrazine moiety is a versatile functional group that can be readily converted into a variety of heterocyclic systems, such as pyrazoles and triazines. These scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The synthesis of 4-hydrazinopyridine is a critical first step in the development of novel drug candidates based on this privileged scaffold.
Reaction Mechanism: Understanding the Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The electron-withdrawing nature of the nitrogen atom in the ring facilitates the addition of the nucleophile, hydrazine, to the carbon atom bearing the chlorine atom. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired 4-hydrazinopyridine product.
Safety First: Handling Hydrazine Hydrate
Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance.[5][6][7] It is also a suspected human carcinogen and can be explosive under certain conditions. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[5][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[5][6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[5][6]
Engineering Controls:
-
All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood with proper ventilation.[5][6][8]
Spill and Waste Disposal:
-
Have a spill kit readily available. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a sealed container for hazardous waste disposal.[7][8][9]
-
Hydrazine waste should be collected in a designated, properly labeled container and disposed of according to institutional and local regulations.[5]
-
Unused hydrazine hydrate can be quenched by slow addition to a large excess of an oxidizing agent like a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, with cooling. This should be done in a fume hood and with appropriate PPE.
Experimental Protocol: Synthesis of 4-Hydrazinopyridine
This protocol is a composite of established procedures and principles for the synthesis of hydrazinopyridines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloropyridine hydrochloride | ≥98% | Commercially Available |
| Hydrazine hydrate (50-60% solution in water) | Reagent Grade | Commercially Available |
| Ethanol (95% or absolute) | ACS Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Sodium hydroxide (pellets) | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (10.0 g, 66.7 mmol).
-
Addition of Hydrazine Hydrate: In a chemical fume hood, carefully add an excess of hydrazine hydrate solution (e.g., 5-10 equivalents) to the flask. The reaction is typically carried out in a suitable solvent like ethanol.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess hydrazine hydrate by slow addition of an oxidizing agent (as described in the safety section) or by dilution with a large volume of water.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in water and the pH is adjusted to be basic (pH > 10) by the addition of solid sodium hydroxide.
-
The aqueous layer is then extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-hydrazinopyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[10][11][12]
-
Expected Yield
The yield of 4-hydrazinopyridine can vary depending on the reaction conditions, but yields in the range of 70-90% have been reported in similar preparations.
Characterization of 4-Hydrazinopyridine
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 83-86 °C |
Spectroscopic Data
-
1H NMR (Nuclear Magnetic Resonance): The 1H NMR spectrum is a crucial tool for confirming the structure of the product. The expected signals for 4-hydrazinopyridine would include:
-
13C NMR: The 13C NMR spectrum will show distinct signals for the carbon atoms in the pyridine ring. The carbon atom attached to the hydrazine group will have a characteristic chemical shift.[15][16]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), as well as C=N and C=C stretching vibrations of the pyridine ring (around 1500-1600 cm⁻¹).[17][18][19][20]
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-hydrazinopyridine.
Reaction Mechanism
Caption: Simplified SNAr mechanism for the formation of 4-hydrazinopyridine.
Conclusion
The synthesis of 4-hydrazinopyridine from 4-chloropyridine hydrochloride is a robust and efficient method for accessing a key building block in drug discovery. By understanding the underlying SNAr mechanism and adhering to strict safety protocols for handling hydrazine hydrate, researchers can confidently prepare this valuable intermediate for further elaboration into novel therapeutic agents. The characterization techniques outlined in this guide provide the necessary tools to ensure the identity and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. fishersci.com [fishersci.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. How To [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
- 15. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. instanano.com [instanano.com]
- 20. Pyridine [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydrazinylpyridine Hydrochloride
Welcome to the technical support guide for the synthesis of 4-Hydrazinylpyridine hydrochloride. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer a validated experimental protocol to enhance your success rate.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent challenges in a direct question-and-answer format, providing both diagnostic advice and corrective actions.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: Low or non-existent yield is a common frustration, often stemming from one of several key factors related to reactants, reaction conditions, or work-up.
-
Causality 1: Reactant Quality & Stoichiometry
-
Starting Material Integrity: The reaction typically employs 4-chloropyridine hydrochloride and hydrazine hydrate. 4-Chloropyridine free base is known to be unstable, which is why it is almost always handled as its hydrochloride salt.[1] Ensure your starting material has been stored correctly and is not degraded.
-
Hydrazine Excess is Critical: The reaction is a nucleophilic aromatic substitution (SNAr). A significant excess of hydrazine hydrate (often 5-10 equivalents or more) is crucial. This high concentration serves two purposes: first, it acts as a solvent, and second, it drives the reaction equilibrium towards the desired monosubstituted product, minimizing the formation of dimeric or other side products.[2]
-
-
Causality 2: Reaction Conditions
-
Temperature Control: While the reaction requires heat to proceed at a reasonable rate, excessive temperatures can lead to decomposition and the formation of colored impurities. A typical reflux temperature is around 100-110 °C. It is imperative to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) rather than relying solely on reaction time.
-
Inert Atmosphere: Hydrazine and its derivatives can be sensitive to air oxidation, especially at elevated temperatures. While not always cited in every patent or paper, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best-practice technique to prevent oxidative side reactions and improve product purity and yield.
-
-
Causality 3: Ineffective Work-up
-
Product Isolation: The target molecule is a hydrochloride salt and is typically a solid. A common error is attempting to extract the product into an organic solvent without first neutralizing the reaction mixture. The salt is highly polar and will remain in the aqueous phase. The most effective isolation method is often to cool the reaction mixture (after removing excess hydrazine) and precipitate the hydrochloride salt directly, or by adding concentrated HCl.[3]
-
Question 2: The reaction worked, but my final product is a dark oil or a sticky solid that won't crystallize. How can I purify it?
Answer: Obtaining an impure, non-crystalline product is typically due to residual solvents or specific impurities.
-
Probable Cause: Residual Hydrazine Hydrate
-
Explanation: Hydrazine hydrate has a high boiling point (approx. 120 °C) and can be difficult to remove completely under standard rotary evaporation. Its presence will plasticize your solid product, resulting in an oil or goo.
-
Solution:
-
Azeotropic Removal: After the reaction is complete, add toluene or xylenes to the mixture and evaporate under reduced pressure. Repeat this process 2-3 times. These solvents form an azeotrope with hydrazine and water, aiding in their removal.[4]
-
High Vacuum: Drying the crude product under a high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 40-50 °C) can also be effective.
-
-
-
Probable Cause: Formation of the Free Base
-
Explanation: 4-Hydrazinylpyridine (the free base) is a low-melting solid or oil.[5] If the final acidification step is incomplete or skipped, your product will exist partially or wholly as the free base, which is much more difficult to crystallize and is prone to discoloration.
-
Solution:
-
Re-acidification: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Precipitation: Slowly add a solution of HCl in isopropanol or diethyl ether. This should force the precipitation of the clean hydrochloride salt.
-
Recrystallization: The crude solid can be recrystallized. A common method involves dissolving the material in hot water, potentially treating with activated charcoal to remove colored impurities, filtering hot, and then adding concentrated HCl to the filtrate before cooling to induce crystallization of the pure hydrochloride salt.[3]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting flowchart for 4-Hydrazinylpyridine HCl synthesis.
Frequently Asked Questions (FAQs)
Q1: Why must the reaction start with 4-chloropyridine hydrochloride instead of the free base? A: 4-Chloropyridine free base is notoriously unstable and can polymerize or decompose upon standing.[1] The hydrochloride salt is a stable, crystalline solid that is commercially available and reliable for synthesis. The reaction conditions, using a basic reagent like hydrazine, neutralize the salt in situ to generate the reactive free base.
Q2: What are the primary safety precautions for this reaction? A: Both hydrazine and its hydrochloride salts are hazardous.
-
Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen.[6] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]
-
This compound: This compound is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage. Avoid inhalation of dust and ensure proper PPE is worn during handling.[9]
-
Waste Disposal: Hydrazine-containing waste is hazardous and should be quenched and disposed of according to your institution's specific environmental health and safety guidelines. Never mix hydrazine waste with oxidizers or heavy metal waste.[6]
Q3: What analytical data should I expect for the final product? A: Confirmation of this compound relies on standard analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₅H₈ClN₃ | [10] |
| Molecular Weight | 145.59 g/mol | [11] |
| Appearance | White to off-white solid | |
| Melting Point | 244-250 °C | |
| ¹H NMR | Expect signals for the pyridine ring protons and the hydrazine protons. The exact shifts will depend on the solvent used (e.g., D₂O or DMSO-d₆). | |
| LC-MS (ESI+) | Expect to see the [M+H]⁺ ion for the free base at m/z ≈ 110.1. | [5] |
Q4: Can this synthesis be performed at a large (multi-kilogram) scale? A: Yes, but scaling up presents challenges, primarily related to the large excess of hydrazine hydrate required and the exothermic nature of the reaction. For large-scale synthesis, careful control of temperature via an appropriate reactor setup is critical. A slow, controlled addition of the 4-chloropyridine hydrochloride to the hot hydrazine hydrate solution is often recommended to manage the exotherm. The work-up would also need to be adapted to handle large volumes, possibly favoring filtration and washing over extraction.
Validated Experimental Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of 4-Hydrazinylpyridine HCl from 4-Chloropyridine HCl.
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Hydrazine hydrate (64-65% solution, ~8-10 eq)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol
-
Activated Charcoal (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloropyridine hydrochloride (e.g., 15.0 g, 0.1 mol, 1.0 eq).
-
Scientist's Note: Ensure all glassware is dry. The reaction should be set up in a chemical fume hood.
-
-
Addition of Hydrazine: Carefully add hydrazine hydrate (e.g., 45 mL, ~0.9 mol, ~9.0 eq) to the flask.
-
Scientist's Note: The addition may cause a slight exotherm. Hydrazine hydrate acts as both reactant and solvent.
-
-
Reflux: Heat the reaction mixture to reflux (internal temperature of approximately 105-110 °C) with vigorous stirring. Maintain reflux for 12-24 hours.
-
Self-Validation Checkpoint: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material spot is no longer visible.
-
-
Removal of Excess Hydrazine: Cool the reaction mixture to room temperature. Add toluene (e.g., 50 mL) and concentrate the mixture under reduced pressure using a rotary evaporator. Repeat the toluene addition and evaporation two more times.
-
Scientist's Note: This azeotropic removal is critical for obtaining a solid product. The crude product may appear as a thick, yellowish oil or slurry at this stage.
-
-
Precipitation and Isolation: To the crude residue, add deionized water (e.g., 30 mL) and stir until most of the solid dissolves. If the solution is dark, you may add a small amount of activated charcoal, stir for 10 minutes, and filter the hot solution through celite to remove the charcoal.
-
Cool the aqueous solution in an ice bath. Slowly and carefully add concentrated HCl (e.g., 10-15 mL) with stirring. A thick white precipitate should form.
-
Scientist's Note: The product is the hydrochloride salt, which has lower solubility in acidic water, especially when cold. This step ensures complete conversion to the salt and forces precipitation.
-
-
Filtration and Washing: Continue stirring the slurry in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water, followed by cold isopropanol.
-
Drying: Dry the purified white solid in a vacuum oven at 50 °C overnight to yield this compound.
-
Self-Validation Checkpoint: The final product should be a white to off-white crystalline solid with a melting point of ~244-250 °C. Confirm identity and purity via NMR and/or LC-MS.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in 4-Hydrazinylpyridine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-hydrazinylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. We will delve into the critical parameters, common pitfalls, and proven strategies to maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and hydrazine hydrate.[1] This reaction is typically performed in a suitable solvent at elevated temperatures.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, reagent purity issues, and inefficient workup procedures.[2] Key areas to investigate are reaction temperature, reaction time, molar ratio of reactants, and the presence of moisture or impurities.
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: While specific conditions can vary, a general starting point involves reacting 4-chloropyridine hydrochloride with an excess of hydrazine hydrate. The reaction temperature is often elevated, for instance, by refluxing for several hours.[3]
Q4: Are there any significant side reactions to be aware of?
A4: Yes, potential side reactions can impact your yield and purity. One possibility is the further reaction of the product with the starting material or other intermediates. Additionally, the polymerization of 4-chloropyridine can occur under certain conditions.[4]
Q5: How can I purify the final product?
A5: The most common purification method is recrystallization.[3] The choice of solvent is crucial for obtaining high-purity crystals. The crude product can also be washed with appropriate solvents to remove unreacted starting materials and soluble impurities.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems encountered during the synthesis of this compound and offers detailed solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted 4-chloropyridine.
-
After the workup, a very small amount of solid is isolated, or the product is an oil.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | The nucleophilic aromatic substitution reaction has a significant activation energy barrier. Insufficient thermal energy will result in a slow or incomplete reaction. | Gradually increase the reaction temperature, monitoring the progress by TLC. Refluxing is often necessary to drive the reaction to completion.[3] |
| Inadequate Reaction Time | The reaction may not have reached equilibrium or completion within the allotted time. | Extend the reaction time, taking periodic samples for TLC analysis to determine the optimal duration. |
| Incorrect Stoichiometry | An insufficient excess of hydrazine hydrate can lead to incomplete conversion of the 4-chloropyridine hydrochloride. | Use a larger excess of hydrazine hydrate. A molar ratio of 3 to 5 equivalents of hydrazine hydrate to 1 equivalent of 4-chloropyridine hydrochloride is a good starting point. |
| Poor Quality Reagents | Impurities in the 4-chloropyridine hydrochloride or hydrazine hydrate can interfere with the reaction. The presence of water in the hydrazine hydrate can also affect the reaction rate. | Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. Consider using anhydrous hydrazine if water is a suspected issue, though this is a more hazardous reagent. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low product yield.
Caption: A decision-making workflow for troubleshooting low yields.
Issue 2: Product is an Oil or Fails to Crystallize
Symptoms:
-
The isolated product is a viscous oil instead of a solid.
-
The product remains in solution during attempts at recrystallization.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Presence of Impurities | Impurities can act as a "eutectic" mixture, lowering the melting point of the product and preventing crystallization. Excess hydrazine or byproducts are common culprits. | 1. Thorough Washing: Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or isopropanol).2. Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/ether, methanol/ethyl acetate) can sometimes induce crystallization.[5] |
| Residual Solvent | Trapped solvent molecules can disrupt the crystal lattice formation. | Dry the product thoroughly under high vacuum, possibly with gentle heating. |
| Incorrect pH | The product is a hydrochloride salt. If the pH is too high (basic), the free base of 4-hydrazinylpyridine will be formed, which is an oil at room temperature. | Ensure the final product is maintained in an acidic environment. If necessary, acidify the solution with HCl before attempting to isolate the product. |
Visualizing the Reaction Pathway
The following diagram outlines the primary reaction for the synthesis of this compound.
Caption: The synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloropyridine hydrochloride
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloropyridine hydrochloride (1 equivalent) and ethanol.
-
Slowly add hydrazine hydrate (3-5 equivalents) to the stirred suspension. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted hydrazine and other soluble impurities.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether (or other anti-solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath or a refrigerator.
-
If crystallization is still slow, an anti-solvent like diethyl ether can be added dropwise until the solution becomes cloudy.
-
Allow the crystals to form completely.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
References
Technical Support Center: Purification of 4-Hydrazinylpyridine Hydrochloride
Welcome to the technical support center for the purification of 4-Hydrazinylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this reagent. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your compound for downstream applications.
Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound that influence its purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₈ClN₃[1][2] | |
| Molecular Weight | 145.59 g/mol [2] | |
| Appearance | Light orange to light brown solid[3] | Color can be an initial indicator of purity. Darker coloration may suggest the presence of degradation products or impurities. |
| Melting Point | 244-250 °C | A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Solubility | DMSO (Slightly), Methanol (Very Slightly)[3] | Solubility is a critical parameter for selecting an appropriate recrystallization solvent system. |
| Stability | Hygroscopic[3]. Can be unstable at elevated temperatures and may decompose.[4] | Handling and storage under inert, dry conditions are essential. Purification methods should avoid excessive heat. |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: The isolated product is an oil or fails to crystallize.
-
Question: After synthesis and initial work-up, my this compound is an oil and will not solidify, even after cooling. What is happening?
-
Answer: This is a common issue that can arise from several factors. The primary culprits are often residual solvent, the presence of hygroscopic impurities, or the product being in its freebase form rather than the hydrochloride salt.
-
Causality: The presence of even small amounts of solvent can significantly depress the freezing point of your compound. Hygroscopic impurities will absorb moisture from the atmosphere, leading to an oily appearance.[5] If the final acidification step to form the hydrochloride salt was incomplete, the resulting freebase may have a lower melting point or exist as an oil at room temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
-
Issue 2: Low yield after purification.
-
Question: I am losing a significant amount of my product during purification. What are the likely causes and how can I mitigate this?
-
Answer: Low recovery can be attributed to several factors, including product decomposition, irreversible adsorption to the stationary phase during chromatography, or losses during aqueous work-up.
-
Causality: Hydrazine derivatives can be sensitive to heat and acidic conditions, potentially leading to degradation.[4] The basic nature of the pyridine ring can cause strong interactions with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and tailing.[6]
-
Solutions:
-
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base like triethylamine to neutralize the acidic silanol groups.
-
pH Control During Work-up: Carefully monitor and control the pH during aqueous extractions to ensure your product remains in the desired phase.
-
Gentle Solvent Removal: Use reduced pressure and moderate temperatures when removing solvents to minimize thermal decomposition.
-
-
Issue 3: Product discoloration (yellowing or browning).
-
Question: My this compound is yellow or brown, not the expected light orange. What causes this and how can I fix it?
-
Answer: Discoloration is often a sign of impurities or degradation products.
-
Causality: The formation of colored impurities is a common issue with hydrazine-containing compounds, often due to air-oxidation or decomposition.[4]
-
Solutions:
-
Recrystallization: This is often the most effective method for removing colored impurities.
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Be cautious, as it can also adsorb some of your product.
-
Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds.[7] The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Procedure:
-
Solvent Selection: Based on its known solubility, a mixture of ethanol and diethyl ether is a good starting point for recrystallization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. The goal is to create a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Recrystallization workflow for this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for determining the purity of your final product.
Example Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Gradient | 5% B to 95% B over 20 minutes[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Detection | UV at 254 nm[6] |
| Injection Volume | 10 µL[6] |
Sample Preparation:
-
Prepare a stock solution of your purified compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Frequently Asked Questions (FAQs)
-
Q1: How should I store purified this compound?
-
A1: Due to its hygroscopic nature, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). Storage at low temperatures (2-8°C) is also recommended to minimize degradation.
-
-
Q2: What are the common impurities I might encounter?
-
A2: Common impurities can include unreacted starting materials (e.g., 4-chloropyridine), byproducts from side reactions, and degradation products from exposure to air or heat.
-
-
Q3: What safety precautions should I take when handling this compound?
-
A3: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
References
avoiding common side reactions with 4-Hydrazinylpyridine hydrochloride
Technical Support Center: 4-Hydrazinylpyridine Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, properties, and role of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No: 20815-52-5) is a heterocyclic building block widely used in organic synthesis.[1][2] Its primary utility stems from the reactive hydrazine moiety (-NHNH2), which is a potent nucleophile. Common applications include the synthesis of hydrazones via condensation with aldehydes and ketones, and the construction of various nitrogen-containing heterocycles like pyridazines and triazoles, which are significant pharmacophores in drug discovery.[3][4][5]
Q2: Why is this reagent supplied as a hydrochloride salt instead of the free base?
A2: The hydrochloride salt form offers significantly enhanced stability. The free base, 4-hydrazinylpyridine, is highly susceptible to aerial oxidation.[6] The protonation of the pyridine nitrogen and/or the hydrazine group lowers the electron density of the molecule, making it less prone to oxidation and increasing its shelf-life. Storing it as a salt ensures the reagent's integrity until it is used in a reaction.
Q3: What are the recommended storage conditions for this compound?
A3: While some suppliers suggest room temperature storage for the salt, the best practice for long-term stability is to store it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[1][7] It is crucial to protect it from moisture, heat, and strong oxidizing agents.[6][8]
Q4: What are the critical safety precautions I should take when handling this compound?
A4: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2][9][10] All handling should be performed in a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Avoid creating dust and ensure any contaminated clothing is washed before reuse.[6][8]
Q5: Do I need to convert the hydrochloride salt to the free base before my reaction?
A5: Yes, for the hydrazine moiety to act as a nucleophile, it must be deprotonated. This is typically done in situ (within the reaction mixture) by adding a suitable base. Direct isolation of the free base is generally avoided due to its instability and sensitivity to air. The choice of base is critical and is a common source of experimental problems (see Troubleshooting Guide).
Troubleshooting Guide: Common Side Reactions & Solutions
This guide provides solutions to specific issues that may arise during your experiments, with a focus on the underlying chemical principles.
Problem 1: My reaction is sluggish or shows no conversion of starting material.
-
Probable Cause: Incomplete neutralization of the hydrochloride salt. The protonated hydrazine is not nucleophilic.
-
Solution: Ensure you are using an adequate amount of base to fully neutralize the hydrochloride salt. A minimum of 1.0 equivalent of base is required. Often, a slight excess (1.1-1.2 equivalents) is used to drive the equilibrium. For heterogeneous bases like carbonates, vigorous stirring is essential.
-
Expert Tip: The choice of base is critical. Use a non-nucleophilic base to avoid competition with your intended reaction. Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common choices in organic solvents. For reactions in protic solvents like ethanol, inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be effective.
-
| Base | pKa (Conjugate Acid) | Typical Equivalents | Pros | Cons |
| Triethylamine (Et₃N) | ~10.7 | 1.1 - 1.5 | Soluble in most organic solvents; volatile. | Its hydrochloride salt can complicate purification. |
| DIPEA | ~11 | 1.1 - 1.5 | Non-nucleophilic; soluble. | High boiling point; harder to remove. |
| NaHCO₃ / K₂CO₃ | 10.3 / 10.3 | 1.5 - 2.0 | Inexpensive; easily removed by aqueous wash. | Heterogeneous reaction; requires vigorous stirring. |
Problem 2: The reaction mixture turns dark brown or black upon adding the base.
-
Probable Cause: This is a classic sign of oxidation. The free hydrazine is being oxidized by atmospheric oxygen.
-
Solution: Perform the reaction under an inert atmosphere. Before adding the base, thoroughly degas your solvent and purge the reaction vessel with nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Causality: Hydrazine derivatives are reducing agents and are readily oxidized.[11] This process can generate reactive radical species, leading to complex decomposition pathways and the formation of colored polymeric materials.[12] The free base is significantly more electron-rich and thus more sensitive than the starting hydrochloride salt.
-
Problem 3: My TLC or LC-MS shows multiple unexpected product spots.
-
Probable Cause A: Azine Formation. You may be forming the symmetrical azine (R₂C=N-N=CR₂), which arises from the reaction of two equivalents of your carbonyl compound with one equivalent of hydrazine.
-
Solution A: Control the stoichiometry. Use a slight excess (1.05 - 1.1 equivalents) of this compound relative to your carbonyl compound. Add the carbonyl compound slowly to the solution containing the neutralized hydrazine to maintain a low instantaneous concentration of the carbonyl.
-
Probable Cause B: Unwanted Cyclization. If your carbonyl substrate contains a second electrophilic site (e.g., it's a 1,3- or 1,4-dicarbonyl), you may be forming a pyridazine or other fused heterocyclic ring system instead of the simple hydrazone.[3][13]
-
Solution B: Control the reaction temperature. Cyclization reactions often have a higher activation energy than the initial hydrazone formation. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may selectively yield the hydrazone, while higher temperatures might favor the cyclized product.
-
Probable Cause C: Metal-Catalyzed Side Reactions. Trace metal impurities can catalyze both oxidation and decomposition pathways. The hydrazine and pyridine moieties can act as chelating ligands, binding to metals and promoting unwanted redox chemistry.[14][15]
-
Solution C: Use high-purity solvents and reagents. If you suspect metal contamination is an issue, consider adding a non-interfering chelating agent like EDTA in trace amounts, or purifying your starting materials.
Diagrams of Key Reaction Pathways
The following diagrams illustrate the intended reaction and potential off-target pathways.
Caption: Main reaction pathway versus common side reactions.
Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis of a hydrazone from this compound and a generic aldehyde.
Protocol 1: Synthesis of (E)-N'-(benzylidene)pyridin-4-ylhydrazine
-
Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.46 g, 10.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 10 minutes. Maintain a positive nitrogen atmosphere for the duration of the reaction.
-
Solvent Addition: Add anhydrous ethanol (20 mL) via syringe. Stir the suspension.
-
Neutralization: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free base is formed.
-
Substrate Addition: In a single portion, add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. A precipitate (the product hydrazone) may begin to form within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the benzaldehyde is consumed (typically 2-4 hours).
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final product.
Caption: Step-by-step experimental workflow for hydrazone synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 7. 20815-52-5|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrazines - Wikipedia [en.wikipedia.org]
- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3507892A - Heavy metal chelates of amino hydrazide chelating agents - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydrazinylpyridine Hydrochloride
Welcome to the technical support center for 4-Hydrazinylpyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, reproducible results.
Core Concepts: Understanding this compound
This compound (C₅H₈ClN₃, MW: 145.59 g/mol ) is a key building block in synthetic chemistry, particularly for the construction of nitrogen-containing heterocycles.[1][2] Before initiating any reaction, it is crucial to understand its fundamental properties and handling requirements.
Key Properties & Handling:
| Property | Value/Recommendation | Source(s) |
| Appearance | Solid (typically off-white to yellow) | [3] |
| Melting Point | 244-250 °C | [2] |
| Form | Hydrochloride salt | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. | [4][5] |
| Hazards | Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation. | [1][2] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Keep away from heat and sources of ignition. | [6][7] |
The hydrochloride form enhances the compound's stability and water solubility but necessitates careful consideration of reaction pH. The hydrazine moiety (-NHNH₂) is a potent nucleophile but also susceptible to oxidation.[8] Understanding this dual nature is the key to successful optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My hydrazone formation reaction has a low yield, and TLC analysis shows a significant amount of unreacted carbonyl starting material. What are the likely causes and solutions?
This is a common issue often rooted in the nucleophilicity of the hydrazine or the reaction equilibrium.
Possible Cause 1: Insufficiently Nucleophilic Hydrazine 4-Hydrazinylpyridine is supplied as a hydrochloride salt. In this protonated form, the lone pair on the terminal nitrogen is not fully available for nucleophilic attack.
-
Solution: In-situ Neutralization. The reaction requires the free base form of the hydrazine to proceed efficiently. Add a mild base to the reaction mixture to neutralize the HCl salt.
-
Recommended Bases: Sodium acetate, triethylamine (TEA), or diisopropylethylamine (DIPEA). Use 1.0 to 1.2 equivalents.
-
Causality: A weak base is sufficient to deprotonate the hydrazine salt without significantly increasing the overall pH, which could cause side reactions with sensitive substrates.
-
Possible Cause 2: Unfavorable Reaction Equilibrium Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.[9]
-
Solution: Shift the Equilibrium.
-
Water Removal: If your solvent is non-aqueous (e.g., toluene, THF), use a Dean-Stark apparatus to remove water azeotropically. For other solvents, adding a drying agent like anhydrous MgSO₄ or molecular sieves can be effective.
-
Acid Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[10] However, excess acid will protonate the hydrazine itself, rendering it non-nucleophilic. A catalytic amount is crucial.
-
Workflow for Troubleshooting Low Hydrazone Yield
Caption: Troubleshooting workflow for low hydrazone yield.
Q2: I am observing a significant, less polar byproduct in my reaction, which I suspect is a bis-hydrazone. How can I prevent this?
Formation of a bis-hydrazone can occur, particularly if the carbonyl compound has multiple reactive sites or under specific stoichiometric conditions.
-
Solution 1: Control Stoichiometry. Use a slight excess of the carbonyl compound (e.g., 1.1 to 1.2 equivalents) relative to the this compound. This ensures the hydrazine is the limiting reagent and reduces the chance of it reacting twice.
-
Solution 2: Convert the Byproduct. In some cases, a kinetically favored bis-hydrazone can be converted back to the desired mono-hydrazone. Adding an excess of hydrazine hydrate to the reaction mixture and allowing it to equilibrate can drive the reaction toward the thermodynamically favored mono-hydrazone product.[11]
Q3: My starting material (4-Hydrazinylpyridine HCl) is not fully dissolving in the reaction solvent. What should I do?
Poor solubility can severely limit reaction rates.
-
Solution: Modify the Solvent System.
-
Protic Solvents: 4-Hydrazinylpyridine HCl has moderate solubility in protic solvents like ethanol, methanol, or isopropanol.[10][11] Gentle heating can improve solubility.
-
Co-Solvent Systems: If your carbonyl substrate is nonpolar, a co-solvent system may be necessary. For example, using an ethanol/toluene or methanol/DCM mixture can help solubilize all components.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to shuttle the reactants between phases.
-
Optimized Experimental Protocols
These protocols provide a validated starting point for common reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][12]
Protocol 1: General Synthesis of a 4-Pyridylhydrazone
This protocol describes the condensation of this compound with a generic aldehyde or ketone.
Reaction Scheme: (Diagrammatic representation of hydrazone synthesis)
Reagents & Quantities:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 4-Hydrazinylpyridine HCl | 145.59 | 1.0 | (e.g., 1.46 g, 10 mmol) |
| Aldehyde/Ketone | Varies | 1.1 | (11 mmol) |
| Sodium Acetate (NaOAc) | 82.03 | 1.1 | (0.90 g, 11 mmol) |
| Ethanol (Solvent) | - | - | 50 mL |
| Glacial Acetic Acid | 60.05 | Catalytic | ~0.1 mL |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol.
-
Base Addition: Add sodium acetate (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature. You should observe the free base forming.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (~2-3 drops).
-
Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add distilled water to the residue to precipitate the hydrazone product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Mechanism of Hydrazone Formation
Caption: Mechanism of acid-catalyzed hydrazone formation.
Protocol 2: Synthesis of 4-Chloropyrazoles via Cyclization/Chlorination
This protocol is an example of a more advanced application, demonstrating the use of 4-Hydrazinylpyridine in constructing complex heterocyclic systems. This method uses trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[13][14]
Step-by-Step Procedure:
-
Hydrazone Formation: First, synthesize the required hydrazone intermediate by reacting 4-Hydrazinylpyridine with an appropriate α,β-unsaturated ketone following Protocol 1.
-
Setup: In a clean, dry flask under an inert atmosphere (N₂), dissolve the hydrazone intermediate (1.0 eq, e.g., 0.5 mmol) in trifluoroethanol (TFE, 2 mL).
-
Reagent Addition: Add trichloroisocyanuric acid (TCCA) (1.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at 40 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting materials and the product (Rf value of ~0.3-0.4 for the product is ideal). For quantitative analysis and purity determination of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.[15][16]
Q: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize the hydrochloride salt? A: It is generally not recommended. Strong bases can promote side reactions, such as decomposition of the hydrazine or self-condensation of certain carbonyl compounds (e.g., aldol reactions). A mild base like sodium acetate provides sufficient basicity to deprotonate the salt without drastically altering the reaction environment.[17]
Q: My this compound has turned dark yellow/brown in storage. Is it still usable? A: Discoloration often indicates oxidation or degradation. While it might still be usable for robust, high-yield reactions, its purity is compromised. For sensitive or high-stakes syntheses, it is highly recommended to use fresh, pure material. You can attempt to purify the discolored material by recrystallization, but starting with a fresh batch is the safest option.[8]
References
- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 3. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 20815-52-5|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | High Purity Supplier in China | CAS 14173-27-2 | Applications, Safety & Price [pipzine-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. jddtonline.info [jddtonline.info]
- 17. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
Technical Support Center: 4-Hydrazinylpyridine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 4-Hydrazinylpyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will move beyond simple step-by-step instructions to explore the chemical reasoning behind the protocol, helping you troubleshoot effectively and optimize your results.
Overview of the Synthesis
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-Chloropyridine hydrochloride with an excess of hydrazine hydrate. The electron-withdrawing effect of the pyridine nitrogen activates the C4 position towards nucleophilic attack by hydrazine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, workup, and purification stages.
Section 1: Reaction Setup & Execution
Question: My yield is consistently low. What are the most common factors affecting product formation?
Low yield is a frequent challenge in this synthesis.[1][2] The root cause often lies in one of three areas: reagent quality, reaction conditions, or competing side reactions.
1. Reagent Quality & Stoichiometry:
-
4-Chloropyridine Hydrochloride: The starting material should be of high purity. The free base, 4-chloropyridine, can be unstable; using the hydrochloride salt is highly recommended for stability and ease of handling.[2]
-
Hydrazine Hydrate: Use a fresh bottle of hydrazine hydrate. Hydrazine can absorb atmospheric carbon dioxide and be oxidized over time.[3] The concentration is also critical; typically, an 80% or higher solution in water is used.[4]
-
Molar Ratio: A significant excess of hydrazine hydrate is crucial. This serves two purposes: it acts as the nucleophile and as a base to neutralize the HCl generated, driving the reaction equilibrium towards the product. Molar ratios of 4-chloropyridine HCl to hydrazine hydrate ranging from 1:1.5 to 1:6 have been reported.[3][4] We recommend starting with a 1:4 molar ratio.
2. Reaction Conditions:
-
Temperature: The reaction requires heating. Refluxing at temperatures between 125-130°C is reported to give good results with minimal byproducts.[3] Insufficient heating will lead to an incomplete reaction.
-
Solvent: While some procedures use an alcohol like ethanol as a co-solvent,[4] using an excess of hydrazine hydrate can often serve as the solvent itself. If using a co-solvent, ensure it is dry.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice. This prevents the oxidation of hydrazine, especially at elevated temperatures.[3]
Question: The reaction mixture turned dark brown/black upon heating. Is this normal, and will it affect my yield?
A color change to yellow, orange, or light brown is expected. However, a very dark brown or black color can indicate decomposition or side reactions. This may be caused by:
-
Oxygen: Failure to maintain an inert atmosphere can lead to oxidative side reactions.
-
Overheating: Excessively high temperatures can cause decomposition of both the starting material and the product.
-
Impurities: Impurities in the starting materials can act as catalysts for polymerization or decomposition pathways.
While a dark color does not always mean a complete failure, it often correlates with lower yields and a more challenging purification process. If this occurs, verify your setup (inert atmosphere, temperature control) and reagent quality for the next attempt.
dot
Caption: A flowchart for troubleshooting low product yield.
Section 2: Workup and Purification
Question: My product seems to be highly soluble in water. How can I efficiently isolate it after the reaction?
As a hydrochloride salt, the product has significant water solubility. Direct extraction from the aqueous reaction mixture is often inefficient.
Recommended Workup Protocol:
-
Cool Down: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Filtration: Filter the resulting solid. The crude product can be washed with a cold, non-polar solvent (like diethyl ether or cold ethanol) to remove residual hydrazine.
-
Dealing with the Filtrate: If a significant amount of product remains in the aqueous filtrate, you can:
-
Concentrate: Carefully reduce the volume of the filtrate under vacuum. This will often cause more product to precipitate.
-
Basification & Extraction: Alternatively, cool the filtrate in an ice bath and carefully basify it with a strong base (e.g., 50% NaOH solution) to a pH > 11. This will deprotonate the product to its free base, which is less water-soluble and can be extracted into an organic solvent like Dichloromethane (DCM) or a mixture of DCM/Isopropanol. Safety Note: This step is exothermic and should be done with caution. After extraction, you can bubble dry HCl gas through the organic solution to re-precipitate the hydrochloride salt.
-
Question: What is the best way to purify the crude this compound?
Recrystallization is the most effective method.
-
Solvent Systems: A mixture of ethanol and water is commonly effective. Dissolve the crude solid in a minimum amount of hot water, then slowly add ethanol until turbidity is observed. Allow it to cool slowly to form pure crystals. Methanol can also be used.
-
Decolorization: If your crude product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtering and recrystallizing.
| Parameter | Recommended Value | Rationale |
| Starting Material | 4-Chloropyridine HCl | More stable than the free base.[2] |
| Reagent Ratio | 1 : 4 (Pyridine : Hydrazine) | Drives reaction to completion.[4] |
| Reaction Temperature | 125-130 °C (Reflux) | Ensures sufficient activation energy is met.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of hydrazine.[3] |
| Workup | Cool & Filter / Concentrate Filtrate | Recovers product that precipitates and remains in solution. |
| Purification | Recrystallization (Ethanol/Water) | Effective for removing polar impurities. |
Section 3: Characterization
Question: My 1H NMR spectrum looks complex. What are the expected chemical shifts for the product?
The 1H NMR spectrum of this compound can be complex due to the presence of acidic protons and potential tautomers. The expected signals are in the pyridine region.
-
Expected Peaks: You should expect to see two sets of doublets in the aromatic region, corresponding to the protons on the pyridine ring. The exact shifts can vary depending on the solvent used (e.g., DMSO-d6 or D2O). A reference spectrum can be found on chemical database websites.[5] The hydrazine (-NHNH2) and hydrochloride (HCl) protons may appear as broad signals or may exchange with solvent protons.
-
Common Impurities:
-
Residual Hydrazine: Will not show up in the aromatic region.
-
Unreacted 4-Chloropyridine HCl: Will show a different, simpler pattern in the aromatic region.
-
Solvent Peaks: Ensure you identify peaks from your recrystallization solvents (e.g., ethanol).
-
If you see unexpected peaks, consider running a 13C NMR or obtaining a mass spectrum to confirm the identity and purity of your product. The expected molecular weight for the hydrochloride salt is approximately 145.59 g/mol .[6][7]
Validated Experimental Protocol
This protocol is a synthesis of procedures reported in the literature.[3][4][8]
dot
Caption: General workflow for the synthesis of 4-Hydrazinylpyridine HCl.
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 eq). The system should be under an inert atmosphere of nitrogen.
-
Reagent Addition: Add hydrazine hydrate (80% solution, 4.0 eq).
-
Reaction: Heat the mixture to a gentle reflux (internal temperature of ~125-130°C) with stirring. Maintain the reflux for 4-8 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, neutralizing it, and running it against the starting material.
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid should precipitate. Cool the flask further in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove excess hydrazine.
-
Purification: Transfer the crude solid to a clean flask. Add a minimum amount of hot water to dissolve it completely. Slowly add hot ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
-
Characterization: The final product should be a solid with a melting point in the range of 244-250°C.[9] Confirm the structure using 1H NMR and other desired analytical techniques.
Safety Information
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive.[10] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Reaction Conditions: The reaction is run at high temperatures. Use appropriate caution. Basification of the reaction mixture with strong bases is highly exothermic and should be performed slowly in an ice bath.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-HYDRAZINOPYRIDINE hydrochloride | 52834-40-9 [amp.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removal of Excess Hydrazine Hydrate from Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of excess hydrazine hydrate from reaction mixtures. Our goal is to equip you with the knowledge to make informed decisions for efficient and safe purification of your target compounds.
The Critical Need for Complete Hydrazine Hydrate Removal
Hydrazine hydrate is a versatile and potent reagent, widely employed in organic synthesis, most notably for the formation of hydrazides from esters and the reduction of carbonyl groups (e.g., Wolff-Kishner reduction). However, its utility is matched by its hazardous nature. Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[1] Its high boiling point (118-119 °C for the hydrate) and miscibility with many organic solvents can complicate its removal from reaction mixtures.[1] Incomplete removal can lead to:
-
Toxicity of the final product: Even trace amounts of hydrazine can render a compound unsuitable for biological applications.
-
Side reactions in subsequent steps: The nucleophilic nature of hydrazine can interfere with downstream chemical transformations.
-
Difficulties in purification: Hydrazine can co-elute with polar products during chromatography or co-precipitate during crystallization.
-
Safety hazards: Handling and storing products contaminated with a flammable and toxic reagent poses significant risks.[2][3]
This guide will walk you through the most common and effective methods for removing excess hydrazine hydrate, providing both the "how" and the "why" to ensure the integrity of your research.
Troubleshooting and FAQs: Choosing the Right Removal Strategy
Selecting the appropriate method for removing excess hydrazine hydrate is crucial and depends on the stability and physical properties of your desired product.
Q1: My product is a non-polar organic compound. What is the most straightforward method to remove hydrazine hydrate?
A1: For non-polar products, a simple extractive workup is often the most effective method. Hydrazine hydrate is highly soluble in water and will preferentially partition into an aqueous phase, especially under slightly acidic conditions.
Mechanism Insight: Hydrazine (N₂H₄) is a weak base (pKb ≈ 5.5). By washing your organic layer with a dilute, non-nucleophilic acid (e.g., dilute HCl, NH₄Cl solution), you protonate the hydrazine to form the hydrazinium ion (N₂H₅⁺). This salt is highly water-soluble and will be efficiently extracted from the organic phase.
Q2: My product is water-soluble or an emulsion forms during extraction. What are my options?
A2: If your product has significant water solubility, an extractive workup may lead to product loss. In this case, consider one of the following:
-
Chemical Quenching: Convert the excess hydrazine into a different, more easily removable compound.
-
Azeotropic Distillation: If your product is thermally stable, you can remove hydrazine hydrate by distillation with an appropriate entrainer.
-
Column Chromatography: For thermally sensitive or highly polar compounds, purification by silica gel chromatography is a viable option.
Q3: I need to quench the excess hydrazine. What are the common quenching agents and their mechanisms?
A3: Chemical quenching is an effective way to neutralize hydrazine's reactivity. The choice of quenching agent depends on the stability of your product.
-
Acetone: A mild and common quenching agent. Acetone reacts with hydrazine to form acetone hydrazone, which is typically more volatile and less reactive than hydrazine.[4][5] This can then be removed under reduced pressure or during subsequent purification steps.
Caption: Reaction of hydrazine with acetone to form acetone hydrazone.
-
Sodium Hypochlorite (Bleach): A strong oxidizing agent that rapidly decomposes hydrazine into nitrogen gas and water.[6] Caution: This reaction is highly exothermic and should be performed with extreme care, especially on a large scale. It is generally not suitable if your desired product is sensitive to oxidation.[7]
Caption: Oxidation of hydrazine with hypochlorite.
Q4: My product is thermally stable. How can I use distillation to remove hydrazine hydrate?
A4: Azeotropic distillation is a powerful technique. By adding a solvent (an entrainer) that forms a lower-boiling azeotrope with water, you can selectively remove the water from hydrazine hydrate, and subsequently the hydrazine itself.[8] Common entrainers include toluene and aniline.[9][10][11][12]
Q5: When is column chromatography the best choice?
A5: Column chromatography is ideal for purifying products that are sensitive to heat or not amenable to extractive workup.[13][14] Hydrazine is highly polar and will adhere strongly to silica gel, allowing for the elution of less polar to moderately polar products.
Detailed Experimental Protocols
Protocol 1: Extractive Workup
This protocol is suitable for non-polar to moderately polar organic products that are insoluble in water.
-
Solvent Removal: If the reaction was performed in a low-boiling solvent (e.g., ethanol), remove it under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl). Repeat the wash 2-3 times. Safety Note: Perform this in a fume hood, as the initial wash may be exothermic.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[15]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.
Protocol 2: Chemical Quenching with Acetone
This is a milder alternative to oxidative quenching and is useful when extractive workup is not feasible.
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Quenching Agent Addition: Slowly add an excess of acetone (typically 5-10 equivalents relative to the excess hydrazine) to the cooled reaction mixture with stirring.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of acetone hydrazone.
-
Solvent Removal: Remove the reaction solvent and excess acetone under reduced pressure. The resulting acetone hydrazone is often volatile enough to be removed at this stage as well.
-
Further Purification: The crude product can then be further purified by recrystallization, trituration, or column chromatography.
Protocol 3: Azeotropic Distillation with Toluene
This method is effective for thermally stable products.
-
Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap, to allow for the separation and removal of water.
-
Solvent Addition: Add toluene to the crude reaction mixture. The amount of toluene will depend on the scale of the reaction; a common starting point is a 1:1 to 2:1 volume ratio of toluene to the reaction mixture.
-
Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill off first. Water will collect in the Dean-Stark trap, and the toluene will be returned to the distillation flask.
-
Completion: Continue the distillation until no more water is collected in the trap.
-
Toluene Removal: Once all the water is removed, the excess toluene can be removed by distillation or under reduced pressure to yield the crude product, which can then be further purified.
Protocol 4: Purification by Silica Gel Column Chromatography
This is a versatile method for a wide range of products.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Adsorption onto Silica: Adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol or DCM), adding the silica, and then removing the solvent under reduced pressure. This is known as dry loading.[16]
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Loading and Elution: Load the silica-adsorbed crude product onto the top of the packed column. Begin eluting with the chosen solvent system. Hydrazine, being highly polar, will remain strongly adsorbed to the silica at the top of the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified product.
Data Summary for Method Selection
| Method | Advantages | Disadvantages | Best Suited For |
| Extractive Workup | Simple, rapid, and effective for many common products. | Not suitable for water-soluble or base-sensitive products. Emulsions can be problematic. | Non-polar to moderately polar, water-insoluble products. |
| Chemical Quenching | Effectively neutralizes hydrazine's reactivity. | The quenching by-product must be easily separable from the desired product. Oxidative quenching can be hazardous and may degrade the product. | Products that are difficult to separate by extraction and are stable to the quenching agent. |
| Azeotropic Distillation | Efficient for removing water and hydrazine on a larger scale. | Requires the product to be thermally stable at the boiling point of the azeotrope. | Thermally stable, non-volatile products. |
| Column Chromatography | Highly versatile and effective for a wide range of polarities. Can provide very pure product. | Can be time-consuming and requires significant amounts of solvent. Not ideal for very large-scale purifications. | Thermally sensitive products, highly polar compounds, and when high purity is required. |
Logical Workflow for Method Selection
Caption: Decision tree for selecting a hydrazine hydrate removal method.
Safety and Waste Disposal
Handling Precautions:
-
Always handle hydrazine hydrate in a well-ventilated fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles.[1][17]
-
Have a safety shower and eyewash station readily accessible.[18]
-
Avoid contact with strong oxidizing agents, acids, and metal oxides, as this can lead to violent reactions.[2][18]
Waste Disposal:
-
Never dispose of hydrazine waste down the drain without neutralization.
-
Small spills can be diluted with large volumes of water and then treated with a dilute solution of sodium hypochlorite or calcium hypochlorite.[2]
-
All hydrazine-contaminated materials (e.g., filter paper, silica gel) should be collected in a sealed, labeled hazardous waste container for disposal by your institution's environmental health and safety (EH&S) department.[3][17]
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 7. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method for preparing high-concentration hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 17. ehs.ucsb.edu [ehs.ucsb.edu]
- 18. arxada.com [arxada.com]
Technical Support Center: Safe Handling and Disposal of 4-Hydrazinylpyridine Hydrochloride Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of hazardous 4-Hydrazinylpyridine hydrochloride waste. The information herein is synthesized from established safety protocols for hydrazine and pyridine compounds, aiming to ensure the well-being of laboratory personnel and environmental protection.
I. Understanding the Hazard: A Quick Reference
This compound is a reactive chemical that requires careful handling. Its hazard profile is summarized below:
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage | H318 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Data sourced from PubChem CID 22320258[1]
II. Frequently Asked Questions (FAQs)
Q1: What immediate steps should I take in case of skin or eye contact with this compound?
A1: Immediate action is crucial to minimize harm.
-
Skin Contact: Promptly wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[2]
Q2: What are the essential Personal Protective Equipment (PPE) when handling this compound?
A2: Always handle this compound in a certified chemical fume hood.[2] The required PPE includes:
-
A lab coat
-
Chemical-resistant gloves (such as butyl rubber)
-
Splash-proof safety goggles or a face shield.[3]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: Absolutely not. This compound and its solutions are considered hazardous waste and must not be released into the sewer system.[4] This is to prevent environmental contamination and potential reactions within the drainage system.
Q4: What are the primary incompatibilities of this compound?
A4: Due to its hydrazine and pyridine moieties, this compound is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), strong acids, and metal oxides.[5] Contact with these substances can lead to vigorous and potentially explosive reactions.
Q5: Is the neutralization of this compound waste an exothermic reaction?
A5: Yes, the reaction of hydrazines with oxidizing agents, a common neutralization method, is often exothermic.[6] This is a critical safety consideration, as the reaction can generate significant heat, leading to boiling or splashing if not properly controlled. Therefore, dilution of the waste stream before neutralization is a mandatory safety step.
III. Troubleshooting Guides
Guide 1: Accidental Spills
An accidental spill of this compound requires a calm and systematic response.
Caption: Workflow for responding to a this compound spill.
-
Issue: The spill has occurred outside of a fume hood.
-
Action: Evacuate the immediate area and alert others.[5] The vapor of pyridine compounds can be harmful if inhaled. Increase ventilation in the area if it is safe to do so, and contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
-
Issue: I don't have the right absorbent material.
-
Action: Do not use combustible materials like paper towels to clean up the spill. Use non-reactive, inert absorbents such as sand, vermiculite, or a commercial spill kit.[4] If unavailable, secure the area and seek assistance from EH&S.
-
Guide 2: Routine Waste Disposal and Neutralization
Routine disposal of this compound waste requires a carefully planned and executed neutralization procedure. The following protocol is based on general principles for substituted hydrazines. It is highly recommended to perform a small-scale test reaction to assess the reactivity before scaling up.
Caption: Protocol for the neutralization of this compound waste.
-
Issue: The reaction is becoming too hot, and there is vigorous bubbling.
-
Causality: The neutralization of hydrazines by oxidation is highly exothermic.[6] This is likely due to the concentration of the waste being too high or the neutralizing agent being added too quickly.
-
Action: Immediately stop adding the neutralizing agent. If necessary, add more ice to the external bath to cool the reaction vessel. Once the temperature has subsided, you can resume the addition of the neutralizing agent at a much slower rate.
-
-
Issue: After adding the calculated amount of neutralizing agent, a test for residual hydrazine is still positive.
-
Causality: The reaction may be incomplete due to insufficient mixing, a non-optimal pH, or the presence of other substances in the waste stream that are also reacting with the neutralizing agent.
-
Action: Continue to add the neutralizing agent in small portions, with constant stirring, until a negative test for residual hydrazine is obtained. It is recommended to add a slight excess of the neutralizing agent to ensure complete destruction of the hydrazine.[4]
-
-
Issue: A precipitate has formed during the neutralization process.
-
Causality: The reaction of calcium hypochlorite with the hydrochloride salt and any other anions present may form insoluble salts (e.g., calcium salts).[7]
-
Action: This is generally not a cause for concern. The entire mixture, including the precipitate, should be collected and disposed of as hazardous waste. Do not attempt to filter or separate the precipitate.
-
IV. Final Waste Management
Once neutralized, the waste should be transferred to a clearly labeled hazardous waste container.[4] The label should include:
-
"Hazardous Waste"
-
The chemical name: "Neutralized this compound waste"
-
The date of accumulation
Contact your institution's EH&S department to arrange for the final disposal of the container.[4]
V. References
-
Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Retrieved from Benchchem.
-
Arxada. (n.d.). Performance Chemicals Hydrazine.
-
New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re.
-
Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
-
Fisher Scientific. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
-
Gogolashvili, E. L. (2014). Detoxication of hydrazine in waste waters. ResearchGate.
-
PubChem. (n.d.). This compound.
-
MacNaughton, M. G., et al. (1978). Oxidation of Hydrazine in Aqueous Solutions. DTIC.
-
MDPI. (2020). Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition.
-
DTIC. (n.d.). Safety and Handling of Hydrazine.
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
-
ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
-
DTIC. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine.
-
Chemsrc. (n.d.). 4-Hydrazinopyridine | CAS#:27256-91-3.
-
ResearchGate. (2022). How to quench Pyridine?.
-
Wikipedia. (n.d.). Calcium hypochlorite.
-
NIH. (n.d.). Oxidative Dearomatization of Pyridines - PMC.
-
ResearchGate. (2017). Curious about quenching of hydrazinolysis.
-
Eawag. (2007). 4-Hydroxypyridine Degradation Pathway.
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a Catalyst.
-
Blue Life. (n.d.). Calcium Hypochlorite Reaction with Water: How It Works and What You Need to Know.
-
CAMEO Chemicals. (n.d.). CALCIUM HYPOCHLORITE, HYDRATED MIXTURE, WITH NOT LESS THAN 5.5% BUT NOT MORE THAN 16% WATER.
-
PubMed. (2023). Interactions Between Calcium Hypochlorite and Irrigants Commonly Used in Endodontic Practice.
-
Google Patents. (n.d.). WO2006009554A1 - Calcium hypochlorite compositions.
-
ResearchGate. (2015). Decompostion of Hydrazine in Aqueous Solutions.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 3. Oxidation of hydrazine metabolites formed from isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxada.com [arxada.com]
- 5. US5929282A - System and method for disposal of hydrazine propellants and other energetic materials - Google Patents [patents.google.com]
- 6. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 7. Interactions Between Calcium Hypochlorite and Irrigants Commonly Used in Endodontic Practice: A Chemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Hydrazinylpyridine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Hydrazinylpyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement or scale up this important synthesis. We will address common challenges, provide detailed protocols, and answer frequently asked questions, grounding our advice in established chemical principles and safety protocols.
Section 1: Critical Safety Mandates & Reagent Handling
Safety is the paramount concern in this synthesis, primarily due to the hazardous nature of hydrazine hydrate. A thorough risk assessment must be conducted before any work begins.[1]
Hydrazine Hydrate: A High-Hazard Reagent
Hydrazine hydrate is highly toxic, corrosive, a suspected human carcinogen, and can form explosive mixtures.[2][3][4] All manipulations must be performed inside a certified chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE).[1][5]
Mandatory PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Flame-resistant lab coat.
-
Chemical splash goggles and a full-face shield.
Emergency Preparedness:
-
Ensure immediate access to an emergency shower and eyewash station.
-
Have a spill kit rated for hydrazine readily available.
-
Never work alone when handling hydrazine hydrate.[1]
Reagent Overview & Properties
Properly characterizing your starting materials is the first step to a successful and reproducible synthesis.
| Reagent | CAS No. | Molecular Wt. | Form | Key Properties |
| 4-Chloropyridine Hydrochloride | 7379-35-3 | 150.00 g/mol | Solid | More stable and easier to handle than the free base.[6] |
| Hydrazine Hydrate (~55-64%) | 7803-57-8 | 50.06 g/mol | Liquid | Highly toxic, corrosive, suspected carcinogen.[2][3][4] |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | Liquid | Common reaction solvent. |
| 4-Hydrazinylpyridine HCl | 52834-40-9 | 145.59 g/mol | Solid | Final product; hygroscopic.[7][8] |
Section 2: Synthesis Pathway and Experimental Protocol
Reaction Mechanism
The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack by hydrazine.
Caption: Reaction scheme for 4-Hydrazinylpyridine HCl synthesis.
Detailed Lab-Scale Protocol (0.1 mol Scale)
This protocol is a baseline for laboratory synthesis. Scale-up operations must incorporate additional controls for heat management and reagent addition.
Equipment:
-
250 mL three-neck round-bottom flask.
-
Reflux condenser.
-
Mechanical stirrer.
-
Temperature probe.
-
Heating mantle with stirring capabilities.
-
Addition funnel.
Procedure:
-
Setup: Assemble the glassware in a chemical fume hood. Ensure all joints are properly sealed.
-
Reagent Charging: To the flask, add 4-chloropyridine hydrochloride (15.0 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of ethanol. Begin stirring to form a slurry.
-
Hydrazine Addition: In the addition funnel, place hydrazine hydrate (64%, ~10 mL, ~0.2 mol, 2.0 equiv.). Add the hydrazine hydrate dropwise to the stirred slurry over 30 minutes. The addition is mildly exothermic, and the internal temperature should be monitored.[9]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. The mixture will typically turn from a slurry to a yellow or tan solution.
-
Progress Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted hydrazine and other impurities.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected product is a white to off-white or tan crystalline powder.[8][10]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a frequent issue. Consider these potential causes:
-
Incomplete Reaction: The reaction may not have reached completion. Verify the endpoint using an appropriate analytical method (e.g., HPLC) before workup. If necessary, extend the reflux time.
-
Starting Material Quality: 4-chloropyridine free base is unstable and can self-react.[6] Always use the more stable hydrochloride salt. Ensure your hydrazine hydrate has not degraded; its concentration can be verified by titration.
-
Product Loss During Workup: this compound has some solubility in ethanol, especially when warm.[8] Ensure the precipitation step is performed at a low temperature (0-5°C) for an adequate amount of time. Insufficient washing may leave impurities, while excessive washing can dissolve the product.
-
Improper Stoichiometry: An insufficient excess of hydrazine hydrate may lead to incomplete conversion. A 2- to 3-fold excess is typically recommended to drive the reaction to completion.
Q2: The final product is dark brown or oily, not a crystalline solid. How can I fix this?
Answer: A dark or oily product indicates significant impurities.
-
Cause - Coking/Degradation: Overheating or prolonged reaction times can lead to the formation of polymeric side products, often dark in color.[10] Maintain careful temperature control and monitor the reaction to avoid unnecessary heating after completion.
-
Cause - Residual Solvent/Hydrazine: The product may be oily if it has not been properly dried or if excess hydrazine hydrate remains.
-
Solution - Purification:
-
Trituration: Suspend the crude product in a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, isopropanol, or acetonitrile). Stir vigorously, then filter.
-
Recrystallization: If trituration fails, recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture can be effective. However, this may lead to yield loss.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities before recrystallization.[11]
-
Q3: The reaction is generating too much pressure or the exotherm is difficult to control during scale-up.
Answer: This is a critical safety failure. Hydrazine reactions can be dangerously exothermic, and pressure can build from evolved gases or boiling solvent.[1]
-
Immediate Action: If you observe an uncontrolled exotherm, immediately stop the heating, cease reagent addition, and apply external cooling (ice bath). Alert personnel in the vicinity.
-
Preventative Measures for Scale-Up:
-
Reverse Addition: Add the 4-chloropyridine hydrochloride solution to the hydrazine hydrate solution. This maintains an excess of hydrazine throughout the addition, which can help temper the reaction rate.
-
Dilution: Increase the solvent volume to provide a larger thermal mass to absorb the heat of reaction.
-
Controlled Addition Rate: The most critical parameter. Use a syringe pump or dosing pump for a slow, controlled addition of one reagent to the other. Link the addition rate to the internal temperature, stopping the feed if the temperature exceeds a set safety limit.
-
Jacketed Reactor: For larger scales, use a jacketed reactor with a circulating chiller for precise and efficient temperature control.
-
Caption: Troubleshooting decision tree for common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
Q: Why use 4-chloropyridine hydrochloride instead of the free base? A: 4-chloropyridine free base is known to be unstable and can dimerize or polymerize upon standing.[6] The hydrochloride salt is significantly more stable, ensuring higher purity of the starting material and leading to a cleaner reaction with more reproducible results.
Q: What is the purpose of using an excess of hydrazine hydrate? A: Using a stoichiometric excess of hydrazine serves two main purposes. First, according to Le Châtelier's principle, it drives the reaction equilibrium towards the product side, ensuring a high conversion of the limiting reagent (4-chloropyridine HCl). Second, it helps to minimize the formation of the bis-substituted impurity, 1,2-di(pyridin-4-yl)hydrazine.
Q: Can other solvents be used for this reaction? A: While ethanol is common, other polar protic solvents like isopropanol or even water can be used. The choice of solvent can affect reaction rate and solubility of the starting materials and product. A patent suggests that N,N-dimethylpropanolamine can act as both a solvent and an acid scavenger, potentially improving reaction rates.[12] Any new solvent system should be evaluated on a small scale first.
Q: How should I store the final this compound product? A: The product is reported to be hygroscopic, meaning it readily absorbs moisture from the air.[8] It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C is recommended.[13]
Q: What are the key analytical techniques to characterize the final product? A: To confirm the identity and purity of your product, you should use:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.
-
Melting Point: The literature melting point is in the range of 238-250°C.[13] A broad or depressed melting point indicates impurities.
-
HPLC: To determine the purity with high accuracy.
-
FTIR Spectroscopy: To identify characteristic functional groups.
References
- 1. ehs.ufl.edu [ehs.ufl.edu]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. lobachemie.com [lobachemie.com]
- 5. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-HYDRAZINOPYRIDINE hydrochloride | 52834-40-9 [amp.chemicalbook.com]
- 8. This compound | High Purity Supplier in China | CAS 14173-27-2 | Applications, Safety & Price [pipzine-chem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 12. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 13. lookchem.com [lookchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 4-Hydrazinylpyridine Hydrochloride Purity for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and reproducibility. 4-Hydrazinylpyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the therapeutic outcome. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from potential impurities, including starting materials, by-products, and degradation products.[2] A well-developed stability-indicating HPLC method is not merely a quantitative tool; it is a self-validating system that provides a comprehensive picture of the sample's integrity.
The hydrazine functional group in this compound is susceptible to oxidation, which can lead to the formation of various degradation products.[3][4] Therefore, a stability-indicating analytical method—one that can resolve the active ingredient from its potential degradation products—is crucial. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to its versatility in separating compounds with a wide range of polarities.[5]
A Proposed Stability-Indicating RP-HPLC Method
Drawing from established methods for analogous compounds such as pyridine derivatives and hydralazine hydrochloride, the following RP-HPLC method is proposed for the robust purity analysis of this compound.[2][6][7]
Rationale for Method Parameters:
-
Column: A C18 reversed-phase column is recommended for its ability to effectively separate aromatic and moderately polar compounds like this compound and its likely impurities.[1] The octadecylsilyl stationary phase provides the necessary hydrophobicity for retention.
-
Mobile Phase: A gradient elution using a phosphate buffer and a mixture of acetonitrile and methanol offers a balance of polarity to ensure the separation of both polar and non-polar impurities.[2][5] The acidic pH of the buffer (around 2.5-3.5) is critical for protonating the pyridine nitrogen, leading to consistent peak shapes and retention times.[8]
-
Detection: A photodiode array (PDA) or a UV detector set at a wavelength that captures the maximum absorbance of this compound (e.g., around 230-260 nm, which is typical for pyridine derivatives) is ideal.[2][9] A PDA detector offers the advantage of monitoring a range of wavelengths simultaneously, which is invaluable for identifying co-eluting impurities and assessing peak purity.
-
Gradient Elution: A gradient program, starting with a higher aqueous composition and gradually increasing the organic solvent percentage, is proposed to ensure the elution of any highly retained, non-polar impurities while providing good resolution for early-eluting polar compounds.[6]
Comparative Analysis of Analytical Techniques
While HPLC is the premier choice, a multi-faceted approach to purity assessment often provides a more complete understanding of a substance's quality. Other techniques can serve as preliminary screening tools or provide orthogonal data to confirm HPLC findings.
| Technique | Principle | Advantages | Disadvantages | Applicability to 4-Hydrazinylpyridine HCl |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, high sensitivity, quantitative, stability-indicating capabilities.[1] | Requires reference standards for identification and quantification, can be more time-consuming and expensive than other methods. | Primary Method: Ideal for accurate purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity, excellent for volatile impurities, provides structural information from mass spectra.[10][11] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required, adding complexity.[12] | Limited: this compound is a salt and not sufficiently volatile for direct GC analysis without derivatization. May be useful for identifying volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Primary analytical method, does not require a reference standard of the analyte, provides structural information, non-destructive.[13][14][15] | Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap in complex mixtures.[16][17] | Excellent Orthogonal Method: Can provide an independent and highly accurate purity value. |
| Titrimetry | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | Simple, inexpensive, and accurate for assaying the hydrochloride salt content.[18][19] | Non-specific (titrates total chloride), cannot detect or quantify organic impurities, lower sensitivity.[20][21] | Complementary Method: Useful for confirming the salt stoichiometry and providing a basic assay value. |
Experimental Protocols
Proposed Stability-Indicating RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).
-
Gradient Program:
-
Time (min) | %A | %B
-
---|---|---
-
0 | 95 | 5
-
20 | 40 | 60
-
25 | 40 | 60
-
26 | 95 | 5
-
30 | 95 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A:Mobile Phase B (90:10, v/v).
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in the diluent to achieve a target concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent peaks).
-
For a quantitative assay, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
For the comprehensive purity assessment of this compound, a stability-indicating RP-HPLC method is the recommended primary technique. Its ability to separate and quantify the main component from potential impurities and degradation products provides a high degree of confidence in the material's quality. However, for a truly robust characterization, orthogonal methods such as qNMR for an independent purity value and titrimetry for salt content confirmation are highly valuable. The choice of analytical methodology should always be guided by the specific requirements of the research or development phase, balancing the need for detailed information with practical considerations of time and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. fsis.usda.gov [fsis.usda.gov]
- 21. metrohm.com [metrohm.com]
A Comparative Guide to 4-Hydrazinylpyridine Hydrochloride and Other Hydrazine Derivatives for the Research Scientist
In the landscape of modern chemical synthesis and drug discovery, hydrazine derivatives stand out as a versatile and highly reactive class of compounds.[1][2] Their utility spans from foundational building blocks in the synthesis of complex heterocyclic scaffolds to key pharmacophores in a multitude of therapeutic agents.[2][3] This guide provides a detailed comparison of 4-Hydrazinylpyridine hydrochloride with other prominent hydrazine derivatives, offering insights into their respective reactivity, stability, and applications, supported by experimental context.
Introduction to Hydrazine Derivatives: A Double-Edged Sword of Reactivity and Functionality
Hydrazine (H₂N-NH₂) and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond. This feature imparts both nucleophilic and reducing properties, making them valuable reagents in organic synthesis.[4] The substitution of one or more hydrogen atoms with alkyl, aryl, or acyl groups gives rise to a vast family of derivatives with tailored properties.[5] However, this inherent reactivity also necessitates careful handling, as some hydrazine derivatives can be toxic or unstable.[6][7]
This guide will focus on a comparative analysis of this compound against three widely used classes of hydrazine derivatives:
-
Arylhydrazines: Represented by Phenylhydrazine.
-
Acylhydrazides: Represented by Isoniazid (Isonicotinylhydrazide).
-
Substituted Arylhydrazines: Represented by 2,4-Dinitrophenylhydrazine (DNPH).
This compound: A Versatile Heterocyclic Building Block
This compound is a heterocyclic hydrazine derivative that has garnered significant interest in medicinal chemistry and synthetic organic chemistry.[8][9] The presence of the pyridine ring introduces unique electronic properties and potential for biological activity.
Key Characteristics:
-
Structure: Comprises a pyridine ring substituted with a hydrazinyl group at the 4-position, supplied as a hydrochloride salt to improve stability and handling.[8]
-
Reactivity: The hydrazinyl moiety is a potent nucleophile, readily reacting with electrophiles such as carbonyl compounds to form hydrazones.[10] The pyridine nitrogen can also participate in reactions, influencing the overall reactivity profile of the molecule.
-
Applications: Primarily used as a synthon for the construction of nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are common motifs in pharmacologically active compounds.[4][11]
Comparative Analysis with Other Hydrazine Derivatives
The utility of a specific hydrazine derivative is dictated by its unique combination of reactivity, stability, and steric and electronic properties. The following sections provide a comparative overview.
Reactivity in Hydrazone Formation
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a cornerstone of their chemical utility.[10] The rate and efficiency of this reaction are influenced by the electronic nature of the hydrazine derivative.
| Hydrazine Derivative | Structure | Relative Reactivity with Carbonyls | Notes |
| This compound | C₅H₇N₃·HCl | Moderate to High | The electron-withdrawing nature of the protonated pyridine ring can influence the nucleophilicity of the hydrazinyl group. |
| Phenylhydrazine | C₆H₅NHNH₂ | High | The phenyl group provides some steric hindrance but the lone pair on the alpha-nitrogen is readily available for nucleophilic attack.[12] |
| Isoniazid (Isonicotinylhydrazide) | C₆H₇N₃O | Moderate | The acyl group is electron-withdrawing, which can decrease the nucleophilicity of the terminal nitrogen compared to simple aryl or alkyl hydrazines. |
| 2,4-Dinitrophenylhydrazine (DNPH) | C₆H₆N₄O₄ | High | The two nitro groups are strongly electron-withdrawing, which paradoxically can enhance the rate of reaction with carbonyls, particularly under acidic catalysis, by making the resulting hydrazone more stable and the reaction more favorable.[13] |
Applications in Drug Discovery and Medicinal Chemistry
Hydrazine derivatives are integral to the development of a wide array of pharmaceuticals, acting as both key intermediates and the final active pharmaceutical ingredient (API).[1]
Monoamine Oxidase (MAO) Inhibition
A significant application of hydrazine derivatives is in the design of monoamine oxidase (MAO) inhibitors, a class of antidepressants.[6] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Irreversible MAOIs often form a covalent bond with the flavin cofactor of the enzyme.[14]
| Derivative Class | Example(s) | MAO Inhibition Profile | Mechanism of Action |
| Alkyl/Aryl Hydrazines | Phenelzine, Iproniazid | Non-selective, Irreversible | Form a covalent adduct with the FAD cofactor of MAO-A and MAO-B.[6][14] |
| Acylhydrazides/Hydrazones | Isoniazid (weak), various synthetic hydrazones | Can be designed for selectivity and reversibility | Newer generations of hydrazone-based inhibitors show promise as reversible and selective MAO-A or MAO-B inhibitors, potentially reducing side effects associated with irreversible inhibition.[15][16][17] |
The structural backbone of 4-hydrazinylpyridine offers a scaffold for the rational design of novel and potentially selective MAO inhibitors.
Antimycobacterial Activity
Isoniazid is a cornerstone of tuberculosis treatment.[18] It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[19][20] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[21][22]
While this compound itself is not a primary antitubercular agent, its structural similarity to isoniazid suggests its potential as a scaffold for the development of new antimycobacterial compounds.
Analytical Applications
The characteristic reactions of hydrazine derivatives with specific functional groups have led to their widespread use in analytical chemistry.
Detection of Carbonyl Compounds
2,4-Dinitrophenylhydrazine (DNPH) is famously used in Brady's test for the qualitative detection of aldehydes and ketones.[23][24] The reaction yields a brightly colored yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone.[13][25] The melting point of the purified hydrazone can be used to identify the original carbonyl compound.[25]
While this compound can also form hydrazones, the distinct coloration and extensive characterization of DNPH derivatives make DNPH the superior reagent for this specific analytical application.[26]
Experimental Protocols
The following protocols are representative of the common applications of the discussed hydrazine derivatives.
Protocol 1: Synthesis of a Hydrazone from this compound
This protocol describes a general procedure for the synthesis of a hydrazone, a key reaction in the utilization of this compound as a synthetic building block.
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.05 equivalents of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude hydrazone product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Brady's Test for Aldehydes and Ketones using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol outlines the classical qualitative test for carbonyl compounds.[26]
Materials:
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)
-
The sample to be tested
-
Test tubes
Procedure:
-
Add a few drops of the liquid sample or a small amount of the solid sample dissolved in a minimal amount of a suitable solvent (e.g., ethanol) to a test tube.
-
Add approximately 2 mL of Brady's reagent to the test tube.
-
Shake the mixture vigorously.
-
A positive test is indicated by the formation of a yellow, orange, or red precipitate.[24][25] The absence of a precipitate indicates the absence of an aldehyde or ketone.
Visualization of Key Concepts
Diagram 1: General Reaction of Hydrazine Derivatives with Carbonyls
Caption: Formation of a hydrazone from a hydrazine derivative and a carbonyl compound.
Diagram 2: Isoniazid's Mechanism of Action
Caption: Simplified pathway of Isoniazid's activation and inhibition of mycolic acid synthesis.
Conclusion
This compound is a valuable reagent for researchers in synthetic and medicinal chemistry, offering a versatile scaffold for the creation of novel heterocyclic compounds. Its reactivity is comparable to other hydrazine derivatives, though its specific utility is defined by the unique properties imparted by the pyridine ring. While phenylhydrazine and DNPH have well-established roles in classical organic reactions and analysis, and isoniazid stands as a critical therapeutic agent, this compound provides a modern building block for the exploration of new chemical space in drug discovery. The choice of which hydrazine derivative to employ will ultimately depend on the specific goals of the researcher, whether it be the synthesis of a complex molecule, the development of a new therapeutic, or the analysis of a chemical sample.
References
- 1. nbinno.com [nbinno.com]
- 2. psvmkendra.com [psvmkendra.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. Hydrazines - Wikipedia [en.wikipedia.org]
- 6. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 14. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Isoniazid - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 20. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. INH drug 'Isoniazid' | PDF [slideshare.net]
- 23. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. byjus.com [byjus.com]
- 26. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Carbonyl Analysis: Validating Experimental Results with 4-Hydrazinylpyridine Hydrochloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a persistent analytical challenge. These molecules are ubiquitous, acting as metabolic intermediates, key components of pharmaceutical agents, and often, as markers of oxidative stress and product instability. Their inherent low molecular weight, high reactivity, and general lack of strong chromophores or ionizable groups make direct analysis by modern techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) difficult and unreliable.
This guide provides an in-depth technical comparison of derivatization strategies designed to overcome these challenges. We will focus on the validation of experimental results using hydrazine-based reagents, with a specific exploration of 4-Hydrazinylpyridine hydrochloride. Unlike a rigid manual, this guide is structured to explain the causal logic behind experimental choices, empowering you to select and validate the optimal method for your research needs. We will compare this compound with established benchmark reagents, providing the theoretical grounding, quantitative performance data, and detailed protocols necessary for robust and reproducible results.
The Foundational Principle: Why Derivatization is Essential for Carbonyl Analysis
The core challenge in analyzing small carbonyls via reverse-phase LC-MS lies in their poor retention on C18 columns and their inefficient ionization by electrospray (ESI). Chemical derivatization addresses this by covalently attaching a chemical tag to the carbonyl group, thereby transforming the analyte's physicochemical properties.
The most common and robust reaction for this purpose is the formation of a hydrazone. The nucleophilic nitrogen of a hydrazine reagent attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically acid-catalyzed and results in a stable C=N double bond.
An ideal derivatization reagent for LC-MS should not only react efficiently but also introduce a feature that enhances detectability. This "tag" typically provides:
-
A site for efficient ionization: A basic group that is readily protonated (e.g., a pyridine ring) or a permanently charged moiety (e.g., a quaternary amine).
-
A strong chromophore or fluorophore: For sensitive UV-Vis or fluorescence detection.
-
Increased hydrophobicity: To improve retention on reverse-phase columns.
This guide will compare four reagents, each embodying a different strategic approach to carbonyl derivatization.
A Comparative Analysis of Key Derivatization Reagents
We will evaluate the performance of this compound against three well-established alternatives: 2,4-Dinitrophenylhydrazine (DNPH), Girard's Reagent T, and Dansylhydrazine.
2,4-Dinitrophenylhydrazine (DNPH): The HPLC-UV Workhorse
DNPH is arguably the most widely used derivatization reagent for carbonyls, especially in environmental analysis.[1][2] Its reaction produces stable 2,4-dinitrophenylhydrazone derivatives that are intensely colored and possess a strong chromophore, making them ideal for HPLC with UV detection.[3][4]
-
Mechanism & Advantages: The dinitrophenyl ring provides a powerful UV-active tag, allowing for sensitive detection around 360 nm.[5] The reagent is inexpensive and the reaction is robust.
-
Limitations & Scientific Causality: The primary drawback of DNPH is its poor performance in modern LC-MS. The resulting hydrazone is neutral and lacks a readily ionizable site, leading to low ESI efficiency and poor sensitivity. Furthermore, the C=N bond in the hydrazone can form both E and Z stereoisomers, which may separate chromatographically, leading to double peaks for a single analyte and complicating quantification.[1][6]
Girard's Reagent T (GirT): The Gold Standard for ESI-MS
Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) was specifically designed to introduce a permanent positive charge onto the analyte.[7][8] This makes it exceptionally well-suited for positive-ion electrospray ionization mass spectrometry.
-
Mechanism & Advantages: GirT contains a quaternary ammonium group—a permanent, pre-charged moiety.[8] This completely bypasses the need for in-source protonation, leading to highly efficient ionization, a stable signal, and significantly enhanced sensitivity in MS detection.[9] This is the critical reason for its superiority in quantitative bioanalysis where analyte concentrations are low.
-
Limitations & Scientific Causality: While excellent for MS, the resulting derivative lacks a strong chromophore for UV detection. The reaction can sometimes be slower or require more stringent conditions compared to other hydrazines.[10]
Dansylhydrazine: The Fluorescence Powerhouse
Dansylhydrazine introduces a highly fluorescent dansyl group, enabling ultra-sensitive detection by fluorescence detectors.[11]
-
Mechanism & Advantages: The dansyl tag allows for detection limits far lower than what is achievable with UV absorbance. The tertiary amine on the dansyl group also provides a site for protonation, enhancing the ESI-MS signal, making it a versatile reagent for both LC-fluorescence and LC-MS applications.[12] The resulting derivatives are generally stable.[7]
-
Limitations & Scientific Causality: Fluorescence detection requires specialized equipment not available on all HPLC systems. The reagent is more expensive than DNPH, and like any fluorescent tag, is susceptible to photobleaching if samples are not handled correctly.
This compound: The Untapped Potential
This compound is a structural analog of other well-known pyridyl-based derivatization agents like 2-Hydrazinopyridine (2-HP).[13] While not extensively documented in the literature as a primary analytical derivatization agent, its chemical structure allows for a strong, scientifically-grounded hypothesis of its performance.
-
Hypothesized Mechanism & Advantages: The core of its utility lies in the pyridine ring. The nitrogen atom in the ring is basic and readily protonated under typical acidic LC-MS mobile phase conditions. This provides a reliable site for ionization, similar to Dansylhydrazine or 2-HP, which should lead to strong signal enhancement in positive-ion ESI-MS compared to neutral tags like DNPH. Its simple, low-mass structure is advantageous for not shifting the derivative's mass into a region with high background noise.
-
Potential Limitations & Scientific Causality: The primary limitation is the lack of extensive validation and established protocols in peer-reviewed literature. Its reactivity and the stability of the resulting 4-pyridylhydrazone would need to be empirically determined.[12] Compared to DNPH, it lacks a strong chromophore, making it less suitable for HPLC-UV analysis. Compared to GirT, its ionization is pH-dependent, which may lead to slightly less signal stability than a permanently charged tag.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each reagent, providing a basis for selecting the appropriate tool for a given analytical challenge.
| Feature | 4-Hydrazinylpyridine HCl | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T (GirT) | Dansylhydrazine |
| Primary Detection Mode | LC-MS | HPLC-UV | LC-MS/MS | HPLC-Fluorescence, LC-MS |
| Ionization Tag | Protonatable Pyridine Ring | None (Neutral) | Quaternary Amine (Permanent Charge) | Protonatable Tertiary Amine |
| Expected MS Sensitivity | High | Low | Very High | High |
| UV/Fluorescence | Low UV Absorbance | Strong UV Absorbance (~360 nm) | Low UV Absorbance | Strong Fluorescence |
| Key Advantage | Simple structure, good MS signal | Cost-effective, robust for UV | Excellent MS sensitivity & stability | Highest sensitivity with FLD |
| Key Disadvantage | Lack of literature/validation | Poor ionization, E/Z isomers[1] | Not suitable for UV detection | Requires fluorescence detector |
| Derivative Stability | Predicted to be pH-dependent | Generally stable, but can isomerize[7] | Stable | Stable[7] |
Experimental Validation: Protocols and Workflows
Trustworthy data is built on meticulously executed and validated protocols. The following section provides detailed, step-by-step methodologies for using these reagents.
General Experimental Workflow
The overall process for derivatization and analysis follows a consistent path, which can be visualized as follows:
Protocol 1: Derivatization with this compound (Proposed)
This protocol is a proposed starting point for method development, adapted from established methods for its structural analog, 2-Hydrazinopyridine.
-
Reagent Preparation:
-
Derivatizing Solution: Prepare a 10 mg/mL solution of this compound in 50:50 acetonitrile/water. Prepare this solution fresh daily.
-
Catalyst Solution: 2% (v/v) Acetic Acid in acetonitrile.
-
-
Sample Derivatization:
-
To 100 µL of sample (standard or extract evaporated to dryness and reconstituted in acetonitrile), add 100 µL of the Derivatizing Solution.
-
Add 20 µL of the Catalyst Solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sealed vial at 60°C for 60 minutes.
-
After incubation, cool the vial to room temperature. The sample is now ready for LC-MS analysis.
-
-
LC-MS Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
MS Detection: Positive Ion Mode (ESI+), monitoring for the [M+H]+ of the expected hydrazone derivative.
-
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)[5]
-
Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. Caution: DNPH is potentially explosive when dry and should be handled with care.
-
-
Sample Derivatization:
-
To 100 µL of sample, add 200 µL of the DNPH Solution.
-
Vortex the mixture for 1 minute.
-
Incubate the sealed vial at 40°C for 1 hour.
-
Cool to room temperature before analysis.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or gradient elution depending on the complexity of the sample. A common starting point is 60:40 Acetonitrile/Water.
-
UV Detection: 360 nm.
-
Protocol 3: Derivatization with Girard's Reagent T (GirT)[8]
-
Reagent Preparation:
-
GirT Solution: Prepare a 10 mg/mL solution of GirT in 50:50 methanol/water with 1% acetic acid.
-
-
Sample Derivatization:
-
To 100 µL of sample, add 100 µL of the GirT Solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sealed vial at room temperature for 2 hours, or at 40°C for 30 minutes to accelerate the reaction.
-
The sample is ready for direct injection.
-
-
LC-MS Conditions:
-
Column: C18 or HILIC column, depending on the polarity of the target analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A standard reverse-phase gradient is typically effective.
-
MS Detection: Positive Ion Mode (ESI+), using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the pre-charged derivative.
-
Expert Discussion and Recommendations
The choice of a derivatization reagent is not arbitrary; it is a strategic decision dictated by the analytical objective and the available instrumentation.
-
For routine quality control using standard HPLC-UV systems: DNPH remains the most cost-effective and robust option. Its performance is well-understood, and it is cited in numerous regulatory methods.[1]
-
For quantitative bioanalysis requiring high sensitivity and reproducibility by LC-MS/MS: Girard's Reagent T is the superior choice. The permanent charge it imparts on the analyte ensures maximum ionization efficiency and signal stability, which are paramount for validating results at low concentrations.[8][9]
-
When the absolute highest sensitivity is required and a fluorescence detector is available: Dansylhydrazine is unmatched. It is ideal for detecting trace-level impurities or metabolites.[11]
-
For researchers exploring new, simple, and effective MS-friendly tags: This compound presents a compelling, albeit unproven, option. Based on chemical first principles, it should provide significant MS signal enhancement over neutral tags like DNPH. It represents an opportunity for methods development, where a laboratory can validate its performance against established reagents and potentially develop a novel, efficient, and cost-effective workflow.
Conclusion
The validation of experimental results for carbonyl compounds is critically dependent on a well-chosen and robustly executed derivatization strategy. While established reagents like DNPH, Girard's Reagent T, and Dansylhydrazine offer proven solutions for specific analytical platforms, the field continues to evolve. This compound, based on its chemical structure, stands as a promising candidate for sensitive LC-MS analysis. It warrants rigorous experimental validation to characterize its reaction kinetics, derivative stability, and ionization efficiency. By understanding the fundamental chemistry and performance trade-offs of each reagent, researchers can confidently select the optimal tool, develop reliable methods, and generate high-quality, defensible data in their pursuit of scientific discovery and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shura.shu.ac.uk [shura.shu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods | MDPI [mdpi.com]
- 12. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Hydrazinylpyridine Hydrochloride: An In-depth Analysis for Process Optimization
For researchers and professionals in drug development, 4-hydrazinylpyridine hydrochloride is a critical heterocyclic building block, pivotal in the synthesis of a wide array of pharmaceutical agents. The efficiency, safety, and scalability of its synthesis are paramount to ensuring a reliable supply chain for downstream applications. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your selection of the optimal pathway for your specific research or production needs.
Introduction: The Strategic Importance of this compound
4-Hydrazinylpyridine and its hydrochloride salt are versatile precursors, most notably utilized in the construction of nitrogen-containing heterocycles like pyrazoles, triazoles, and indoles. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a basic pyridine ring, makes it an indispensable synthon. The choice of synthetic route can significantly impact project timelines, cost of goods, and safety profiles. Herein, we dissect the two most prevalent methods: the classical nucleophilic aromatic substitution (SNAr) pathway from 4-chloropyridine and an alternative route commencing with 4-aminopyridine.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyridine
This is the most direct and widely employed method for both laboratory and industrial-scale production. The strategy hinges on the displacement of a chloride leaving group from an activated pyridine ring by the potent nucleophile, hydrazine.
Reaction Scheme
Caption: General scheme for the SNAr synthesis of 4-Hydrazinylpyridine HCl.
Mechanistic Insight
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack. Hydrazine attacks the carbon bearing the chlorine atom, forming a transient, negatively charged Meisenheimer complex. The expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired product. The use of the hydrochloride salt of 4-chloropyridine is common as the free base can be unstable.[1]
Detailed Experimental Protocol
This protocol is a representative synthesis compiled from established procedures.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine hydrochloride (1.0 eq).
-
Reagent Addition: Add a suitable solvent, such as ethanol or water. To this suspension, add an excess of hydrazine hydrate (e.g., 3-5 eq) dropwise. Causality: An excess of hydrazine is crucial to drive the reaction to completion and to minimize the formation of bis-substituted byproducts.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure (rotary evaporation).
-
Cool the resulting slurry in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether to remove residual hydrazine.
-
Dry the resulting white to off-white solid under vacuum to yield this compound. The product is often of sufficient purity for many applications, but can be recrystallized from ethanol if necessary.
-
Route 2: Diazotization of 4-Aminopyridine followed by Reduction
This alternative two-step route begins with the readily available and less hazardous 4-aminopyridine. It involves the conversion of the primary amine to a diazonium salt, which is a highly versatile intermediate, followed by its reduction to the hydrazine.
Reaction Scheme
Caption: General scheme for the synthesis via diazotization of 4-aminopyridine.
Mechanistic Insight
Step 1: Diazotization. 4-Aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding pyridine-4-diazonium salt.[2] This reaction is a cornerstone of aromatic chemistry. Causality: Low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which can lead to the formation of 4-hydroxypyridine and release of nitrogen gas.
Step 2: Reduction. The generated diazonium salt is then reduced to the hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or sodium bisulfite.[3][4] The reduction mechanism involves the transfer of electrons to the diazonium group, followed by protonation to yield the final hydrazine product.
Detailed Experimental Protocol
This protocol is a representative synthesis compiled from established procedures for diazotization and reduction.[3][4]
-
Diazotization (Step 1):
-
Dissolve 4-aminopyridine (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Trustworthiness: Maintaining this low temperature is a self-validating control point; a rise in temperature or evolution of brown NOx gas indicates decomposition and side reactions.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes. The resulting solution contains the pyridine-4-diazonium chloride intermediate and is used directly in the next step without isolation.
-
-
Reduction (Step 2):
-
In a separate flask, prepare a solution of the reducing agent. For example, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold reducing agent solution with vigorous stirring. Safety: This addition must be slow and controlled as the reaction can be exothermic and diazonium compounds are potentially explosive, especially in concentrated form.
-
After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature.
-
The product, 4-hydrazinylpyridine, will often precipitate as a complex with the tin salts.
-
-
Work-up and Isolation:
-
Make the reaction mixture strongly basic by the careful addition of a concentrated sodium hydroxide solution to decompose the tin complex and precipitate tin hydroxides.
-
Extract the free 4-hydrazinylpyridine base into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the desired this compound salt.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Comparative Analysis
The optimal choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, available starting materials, and safety infrastructure.
Caption: Decision flowchart for selecting a synthesis route.
Data Summary Table
| Parameter | Route 1: From 4-Chloropyridine | Route 2: From 4-Aminopyridine |
| Starting Material | 4-Chloropyridine HCl | 4-Aminopyridine |
| Key Reagents | Hydrazine Hydrate | Sodium Nitrite, HCl, Reducing Agent (e.g., SnCl₂) |
| Number of Steps | 1 (One-pot) | 2 |
| Typical Overall Yield | Good to Excellent (often >80%) | Moderate to Good (typically 60-75%, varies with reducer) |
| Process Simplicity | High (fewer operations) | Moderate (requires strict temperature control) |
| Safety Concerns | High: Hydrazine is toxic and carcinogenic.[5] | High: Diazonium salts are thermally unstable and potentially explosive.[5] Heavy metal waste (if using SnCl₂). |
| Scalability | Proven for large-scale production. | More complex to scale due to thermal hazards of diazotization. |
| Cost-Effectiveness | Can be highly cost-effective if 4-chloropyridine is readily available. | May be advantageous if 4-aminopyridine is significantly cheaper than 4-chloropyridine. |
Conclusion and Recommendations
Route 1 (from 4-Chloropyridine) remains the preferred method for most applications due to its operational simplicity, one-pot nature, and generally higher yields. It is a robust and well-established process that is readily scalable. The primary consideration for this route is the safe handling of excess hydrazine hydrate, which requires appropriate engineering controls and personal protective equipment.
Route 2 (from 4-Aminopyridine) serves as a valuable alternative, particularly in scenarios where 4-aminopyridine is a more accessible or cost-effective starting material. However, this route introduces significant safety challenges associated with the formation and handling of diazonium salt intermediates. The strict requirement for low-temperature control and the potential for runaway reactions make it less suitable for large-scale production without specialized equipment (e.g., flow reactors). Furthermore, the use of reducing agents like stannous chloride can introduce heavy metal waste streams, adding to the environmental and disposal costs.
For research laboratories, the choice may be dictated by precursor availability. For process development and scale-up, the superior process control and proven track record of the SNAr route from 4-chloropyridine make it the more trustworthy and authoritative choice.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. For a compound like hydralazine hydrochloride, a potent vasodilator with a reactive hydrazino group, the challenge is amplified.[1] Its susceptibility to degradation necessitates the development of robust, stability-indicating analytical methods capable of accurately quantifying the active pharmaceutical ingredient (API) and its related substances.[1][2][3]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of hydralazine hydrochloride and its related substances. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will explore the causality behind experimental choices, present self-validating protocols, and offer a transparent analysis of their performance.[4][5][6][7]
The Imperative of a Stability-Indicating Method
Hydralazine hydrochloride is known to degrade under various stress conditions, including acidic, basic, oxidative, and thermal stress.[8][9] This degradation can lead to the formation of impurities that may be toxic or alter the drug's therapeutic effect. Therefore, a validated stability-indicating analytical method (SIAM) is crucial. Such a method must be able to separate and accurately quantify the intact drug from its potential degradation products and process-related impurities.[8][10]
The validation process for such a method is a systematic evaluation of its performance characteristics to ensure it is suitable for its intended purpose. The key validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[4][7]
Visualizing the Validation Workflow
The journey of analytical method validation follows a logical progression, ensuring that each performance characteristic is thoroughly evaluated. The following diagram illustrates a typical workflow for validating a chromatographic method for related substances.
Caption: A flowchart illustrating the key stages of analytical method validation.
Comparative Analysis of Two HPLC Methods
We will now compare two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of hydralazine hydrochloride and its related substances. Method A is a gradient method designed as a stability-indicating assay for related substances, while Method B is an isocratic method for the simultaneous determination of hydralazine hydrochloride and another active ingredient, which can be adapted for related substance analysis.
Method A: Stability-Indicating Gradient RP-HPLC for Related Substances
This method is designed to separate hydralazine hydrochloride from its known impurities and degradation products, making it suitable for routine quality control and stability studies.[11][12]
Experimental Protocol:
-
Chromatographic System:
-
Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)[11]
-
Mobile Phase A: Phosphate buffer pH 2.5 and acetonitrile[11]
-
Mobile Phase B: Methanol[11]
-
Gradient Program: A time-based gradient to ensure separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 230 nm[11]
-
Column Temperature: Ambient
-
-
Preparation of Solutions:
-
Diluent: A suitable mixture of water and acetonitrile.
-
Standard Solution: A known concentration of USP Hydralazine Hydrochloride Reference Standard (RS) in diluent.[13]
-
Sample Solution: An accurately weighed amount of the hydralazine hydrochloride drug substance dissolved in diluent to a final concentration of 1 mg/mL.[11]
-
System Suitability Solution: A solution containing hydralazine hydrochloride and its known impurities to verify the resolution and performance of the chromatographic system.[11]
-
-
Forced Degradation Studies (Specificity):
-
To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60°C
-
Base Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light
-
-
The stressed samples are then analyzed to ensure that the degradation products do not interfere with the main peak of hydralazine.[8]
-
Method B: Isocratic RP-HPLC for Simultaneous Determination
This method is developed for the simultaneous estimation of hydralazine hydrochloride and isosorbide dinitrate in a combined dosage form. While designed for a combination product, the principles and validation can be applied to the analysis of hydralazine and its impurities.[10]
Experimental Protocol:
-
Chromatographic System:
-
Preparation of Solutions:
-
Validation Approach:
-
The validation for this method follows the ICH Q2(R1) guidelines, with a focus on demonstrating specificity for both active ingredients and their potential degradants.[10]
-
Comparative Performance Data
The following tables summarize the validation parameters for both methods, providing a clear comparison of their performance.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[11] | Zorbax C18 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Gradient of Phosphate buffer (pH 2.5)/ACN and Methanol[11] | 0.1% OPA (pH 2.1) : Methanol (60:40)[10] |
| Flow Rate | 1.0 mL/min[11] | 1.0 mL/min[10] |
| Detection | 230 nm[11] | 278 nm[10] |
| Resolution | > 3.0 between hydralazine and Impurity-A[12] | Adequate separation from ISD and degradants[10] |
Table 2: Linearity and Range
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Range | LOQ to 150% of specification limits[11] | 18.75 - 112.5 µg/mL[10] |
| Correlation Coefficient (r²) | > 0.998 for hydralazine and impurities[11][14] | > 0.999[10] |
Table 3: Accuracy (Recovery)
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Spiking Levels | LOQ, 100%, and 150% of specification limits[14] | 50%, 100%, and 150% of working concentration[15] |
| Acceptance Criteria | Within predefined limits (e.g., 98-102%) | Within predefined limits (e.g., 98-102%) |
Table 4: Precision (%RSD)
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Repeatability (n=6) | < 2.0% | < 2.0% |
| Intermediate Precision | < 2.0% | < 2.0% |
Table 5: LOD & LOQ
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| LOD | Not explicitly stated, but determined[14] | 0.0179 µg/mL[10] |
| LOQ | Not explicitly stated, but determined[14] | Not explicitly stated, but determined |
Discussion and Causality of Experimental Choices
Method A's use of a gradient elution is a deliberate choice to achieve optimal separation of a potentially complex mixture of related substances and degradation products.[11] A gradient allows for the elution of both early and late-eluting impurities with good peak shape and resolution, which is critical for a stability-indicating method. The choice of a phosphate buffer at pH 2.5 is intended to control the ionization state of hydralazine and its impurities, thereby improving peak symmetry and reproducibility.[11]
Method B , on the other hand, employs an isocratic elution, which is simpler and often more robust for routine analysis when the number of analytes is limited and their retention characteristics are similar.[10] The mobile phase composition of acidified water and methanol is a common choice for reversed-phase chromatography, offering good selectivity for a wide range of compounds. The detection wavelength of 278 nm is selected to provide adequate sensitivity for both hydralazine and isosorbide dinitrate.[10]
The specificity of both methods is rigorously established through forced degradation studies, a cornerstone of demonstrating a method's stability-indicating capability.[8][16] By intentionally degrading the drug substance, one can ensure that any resulting degradants are well-separated from the main analyte peak, preventing overestimation of the API and underestimation of impurities.
Conclusion
Both Method A and Method B demonstrate the successful development and validation of RP-HPLC methods for the analysis of hydralazine hydrochloride, adhering to the stringent requirements of the ICH Q2(R1) guidelines.[4] Method A, with its gradient elution, is particularly well-suited as a comprehensive stability-indicating method for the determination of related substances in the drug substance. Method B offers a simpler, isocratic approach that is effective for the simultaneous analysis of hydralazine in a combination product and can be adapted for impurity profiling.
The choice between these methods would depend on the specific application. For in-depth stability testing and characterization of impurities, a gradient method like Method A is preferable. For routine quality control of a combination product where the separation of the two APIs is the primary goal, an isocratic method like Method B may be more efficient. Ultimately, this guide underscores the importance of a tailored approach to analytical method validation, where experimental design is driven by the specific properties of the analyte and the intended purpose of the method.
References
- 1. US6825196B2 - Stable pharmaceutical compositions - Google Patents [patents.google.com]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. jddtonline.info [jddtonline.info]
- 13. store.usp.org [store.usp.org]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Comparative Guide to the Spectrophotometric Determination of Hydrazine Derivatives
For researchers, scientists, and professionals in drug development, the precise quantification of hydrazine and its derivatives is a critical analytical challenge. These compounds are not only important pharmaceutical intermediates and active ingredients but also potential process-related impurities and environmental contaminants.[1][2][3] This guide provides an in-depth, objective comparison of common spectrophotometric methods for their determination, grounded in experimental data and practical insights to aid in method selection and implementation.
The Analytical Imperative: Why Spectrophotometry for Hydrazine Derivatives?
Hydrazine and its derivatives are characterized by the presence of the reactive amino (-NH₂) group, which serves as the primary target for various chromogenic reactions. Spectrophotometry offers a compelling balance of simplicity, rapidity, and cost-effectiveness, making it a widely accessible technique for routine analysis in many laboratories.[4][5] While chromatographic methods may offer higher sensitivity and selectivity, spectrophotometric assays remain invaluable for high-throughput screening, in-process control, and formulation analysis where matrix effects are well-controlled.[6] The choice of a specific spectrophotometric method hinges on a nuanced understanding of the underlying reaction chemistry and the analytical performance characteristics required for a given application.
A Comparative Analysis of Key Spectrophotometric Methods
The following sections delve into the most prevalent spectrophotometric methods for hydrazine derivative determination, elucidating their chemical principles and presenting a comparative summary of their performance metrics.
The Gold Standard: p-Dimethylaminobenzaldehyde (p-DAB) Method
This is arguably the most widely used and well-documented method for hydrazine determination.[7][8][9] The methodology is based on the condensation reaction between the aldehyde group of p-DAB and the primary amino group of hydrazine in an acidic medium to form a distinctively yellow-colored azine product (a Schiff base), which is quantified by its strong absorbance.[8][10][11]
Mechanism of Action: The reaction proceeds via nucleophilic addition of the hydrazine to the protonated carbonyl carbon of p-DAB, followed by dehydration to form the p-dimethylaminobenzaldazine. The acidic environment is crucial as it protonates the dimethylamino group of the resulting azine, leading to a quinoidal structure that exhibits a strong absorption maximum around 455-458 nm.[2][7]
Figure 1: Reaction of hydrazine with p-DAB.
The Versatile Alternative: The Ninhydrin Method
Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a well-established reagent for the detection of primary amines, including hydrazine and its derivatives.[11][12][13][14] The reaction, when applied to hydrazine, results in the formation of a colored product that can be quantified spectrophotometrically.
Mechanism of Action: The reaction involves the condensation of ninhydrin with the amino groups of hydrazine. In an alkaline medium and with heating, this reaction produces a red-brown complex with a maximum absorbance typically around 425 nm.[12][13] The precise stoichiometry can be a 1:2 molar ratio of hydrazine to ninhydrin.[12][13] The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure reproducible results.[12][13]
Figure 2: Ninhydrin reaction workflow.
The Differentiating Approach: 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Method
The TNBS method offers a unique advantage in its ability to differentiate between hydrazine and its hydrazide derivatives within the same sample.[15] This is particularly useful in studies of drug metabolism or degradation where both parent compound and metabolites may be present.
Mechanism of Action: TNBS reacts with both hydrazine and hydrazides at an alkaline pH. However, the resulting chromogens exhibit distinct spectral characteristics. The reaction with hydrazine produces a chromogen with a maximum absorbance around 570 nm, while the reaction with hydrazides yields products with absorbance maxima at approximately 385 nm and 500 nm.[15] This spectral separation allows for the simultaneous quantification of both species in a mixture using multi-wavelength analysis.[15]
Emerging Derivatizing Agents: 5-Nitro-2-furaldehyde
For enhanced sensitivity and the ability to analyze different hydrazine derivatives, novel derivatizing agents are continuously being explored. 5-Nitro-2-furaldehyde has been proposed as a promising reagent for the determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine.[16]
Mechanism of Action: Similar to the p-DAB method, this reaction involves the formation of a hydrazone. The key advantage of 5-nitro-2-furaldehyde is the significant difference in the absorption bands of the colored derivatives formed with different hydrazines, which can facilitate their simultaneous determination.[16] The reaction conditions, including pH, temperature, and reagent concentration, must be optimized to achieve complete derivatization.[16]
Oxidative Coupling Reactions
Oxidative coupling reactions represent another versatile approach. In this method, the hydrazine derivative is coupled with a chromogenic agent in the presence of an oxidizing agent. A common example involves the use of 2,4-dinitrophenylhydrazine (2,4-DNPH) as the coupling agent and an oxidant like potassium periodate.[17][18][19]
Mechanism of Action: The oxidizing agent first activates the coupling reagent (e.g., 2,4-DNPH). This oxidized intermediate then readily couples with the target analyte (which can be a hydrazine derivative or another compound with a suitable active position) in an alkaline medium to form a stable, colored product.[17][18] The resulting dye's absorbance is then measured at its specific λmax.[17][18]
Performance Comparison: A Data-Driven Overview
The selection of an appropriate method is contingent on its performance characteristics. The following table summarizes key experimental data for the compared methods.
| Method | Reagent | Typical λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (µg/mL) | Key Advantages | Potential Limitations |
| p-DAB | p-Dimethylaminobenzaldehyde | 455 - 458 | 6.06 x 10⁴ - 8.1 x 10⁴[20] | 0.0145 - 7[10][20] | High sensitivity, well-established, robust | Potential interference from other carbonyl-reactive compounds |
| Ninhydrin | Ninhydrin | ~425 | ~0.8583 x 10²[12][13] | 0.130 - 3.25[12][13] | Good for primary amines, versatile | Requires heating, pH control is critical |
| TNBS | 2,4,6-Trinitrobenzenesulfonic Acid | 570 (Hydrazine) | Not specified | 5 - 120 nmol | Allows for simultaneous determination of hydrazine and hydrazides | Interference from other amino compounds |
| 5-Nitro-2-furaldehyde | 5-Nitro-2-furaldehyde | Varies with derivative | Not specified | LOD: 1.5 - 5 µg/L[16] | High sensitivity, can differentiate derivatives | Requires heating and optimized conditions |
| Oxidative Coupling | e.g., 2,4-DNPH + Oxidant | ~485 | ~6.7335 x 10³[18] | 4 - 50[18] | Versatile for various analytes | Can be a multi-step process, requires optimization of oxidant |
Experimental Protocols: A Guide to Implementation
The trustworthiness of any analytical method relies on a well-defined and validated protocol. Below are detailed, step-by-step methodologies for the p-DAB and Ninhydrin methods as examples.
Protocol for the p-Dimethylaminobenzaldehyde (p-DAB) Method
This protocol is adapted from established procedures and should be validated for your specific application.[8][9][10]
1. Reagent Preparation:
- Hydrazine Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of a stable hydrazine salt (e.g., hydrazine sulfate) and dissolve it in a known volume of deionized water.
- p-DAB Reagent: Prepare a solution of p-dimethylaminobenzaldehyde in an appropriate acidic solvent (e.g., 1M HCl or 1M H₂SO₄). The concentration will depend on the specific validated method.
- Standard Solutions: Prepare a series of working standard solutions by diluting the hydrazine stock solution with deionized water to cover the desired concentration range.
2. Sample Preparation:
- Accurately measure a known volume of the sample containing the hydrazine derivative. If necessary, dilute the sample with deionized water to bring the concentration within the linear range of the assay.
3. Color Development:
- To a set of volumetric flasks, add a fixed volume of each standard solution and the prepared sample solution.
- Add a precise volume of the p-DAB reagent to each flask.
- Allow the reaction to proceed for a specified time at room temperature for color development (typically 10-15 minutes).[9]
- Dilute to the mark with deionized water and mix thoroughly.
4. Spectrophotometric Measurement:
- Measure the absorbance of each solution at the predetermined λmax (around 455-458 nm) against a reagent blank (containing all reagents except the hydrazine standard/sample).
5. Data Analysis:
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
Determine the concentration of the hydrazine derivative in the sample by interpolating its absorbance on the calibration curve.
Figure 3: Experimental workflow for the p-DAB method.
Protocol for the Ninhydrin Method
This protocol is based on typical procedures for the ninhydrin reaction with hydrazines.[12][13]
1. Reagent Preparation:
- Ninhydrin Reagent: Dissolve a known amount of ninhydrin in a suitable solvent, such as ethanol or a buffer solution.[12][13]
- Buffer Solution: Prepare a buffer solution at the optimal pH for the reaction (e.g., phosphate buffer at pH 9).[12][13]
- Standard Solutions: Prepare a series of hydrazine derivative standard solutions as described for the p-DAB method.
2. Color Development:
- In a series of test tubes or vials, add a fixed volume of each standard solution and the prepared sample solution.
- Add a precise volume of the ninhydrin reagent and the buffer solution.
- Heat the mixtures in a water bath at a controlled temperature (e.g., 85°C) for a specific duration (e.g., 10 minutes) to facilitate color development.[12][13]
- Cool the solutions to room temperature.
- Transfer the contents to volumetric flasks, dilute to the mark with the buffer solution, and mix well.
3. Spectrophotometric Measurement:
- Measure the absorbance of each solution at the λmax of the colored complex (around 425 nm) against a reagent blank.
4. Data Analysis:
- Follow the same procedure for constructing a calibration curve and quantifying the sample as described for the p-DAB method.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the integrity of the generated data, any chosen spectrophotometric method must be validated according to established guidelines (e.g., ICH).[21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21] This can be demonstrated by the absence of interference from excipients or related substances.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[21][22]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples.[23]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[23]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23]
Conclusion: Selecting the Optimal Method
The choice of a spectrophotometric method for the determination of hydrazine derivatives is a strategic decision that should be guided by the specific analytical requirements of the project.
-
For routine, high-sensitivity analysis of hydrazine in aqueous samples, the p-DAB method remains the preferred choice due to its robustness and extensive validation history.
-
When analyzing samples containing a mixture of primary amines or when a heating step is feasible, the Ninhydrin method offers a viable alternative.
-
For complex analytical challenges, such as the simultaneous quantification of hydrazine and its hydrazide metabolites, the TNBS method provides a unique and powerful solution.
-
For research applications requiring the differentiation of various hydrazine derivatives with high sensitivity, exploring newer reagents like 5-nitro-2-furaldehyde may be advantageous.
-
Oxidative coupling reactions offer a broad platform that can be tailored to specific analytes by selecting the appropriate coupling agent and oxidant.
Ultimately, a thorough understanding of the chemical principles, coupled with rigorous method validation, will ensure the generation of accurate and reliable data in the critical task of quantifying hydrazine derivatives in research, development, and quality control settings.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. scribd.com [scribd.com]
- 10. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin – Oriental Journal of Chemistry [orientjchem.org]
- 15. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ajpaonline.com [ajpaonline.com]
- 22. japsonline.com [japsonline.com]
- 23. ijprajournal.com [ijprajournal.com]
A Senior Application Scientist's Guide to Purity Assessment of 4-Hydrazinylpyridine Hydrochloride
In the meticulous world of pharmaceutical development, the integrity of a final drug product is intrinsically linked to the quality of its foundational components. 4-Hydrazinylpyridine hydrochloride, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), demands rigorous purity assessment. The presence of even trace impurities can propagate through a synthetic route, leading to unwanted side-reactions, reduced yields, and a compromised impurity profile in the final API, creating significant regulatory and safety challenges.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate techniques for their specific needs.
A Comparative Overview of Analytical Strategies
The selection of a purity assessment method is a critical decision, governed by the required level of specificity, sensitivity, accuracy, and the information sought. For this compound, three principal techniques offer complementary insights: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.
| Methodology | Principle of Measurement | Key Advantages | Inherent Limitations | Primary Application |
| HPLC (UV Detection) | Chromatographic separation based on polarity, followed by UV absorbance quantification. | High sensitivity and resolution; excellent for separating and quantifying structurally similar impurities.[1][2][3] | Requires a reference standard for the main component and ideally for each impurity for accurate quantification; method development can be time-consuming. | Routine quality control, impurity profiling, stability-indicating assays. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of atomic nuclei.[4] | Provides an absolute purity value against a certified internal standard without needing an analyte-specific standard; yields structural information.[5][6] | Lower sensitivity for trace impurities compared to HPLC; requires higher field NMR and careful parameter optimization.[7] | Reference standard characterization, absolute purity determination, structural confirmation of impurities. |
| Titrimetry | Chemical reaction with a standardized reagent to determine the amount of a reactive moiety. | Rapid, inexpensive, and highly precise for assaying the major component; requires minimal instrumentation. | Non-specific; quantifies the total functional group (e.g., total hydrazine content), not distinguishing the analyte from reactive impurities.[8] | Bulk material assay where the impurity profile is well-known and non-interfering. |
In-Depth Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a polar, aromatic amine like this compound, a reversed-phase method is the logical choice.
The Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the polar analyte when paired with a highly aqueous mobile phase. This allows for the separation of non-polar impurities, which will be more retained, and very polar impurities, which will elute earlier.
-
Mobile Phase: A combination of a phosphate buffer and acetonitrile is used. The buffer controls the pH, ensuring the analyte's ionization state is consistent, which is critical for reproducible retention times and good peak shape. Acetonitrile serves as the organic modifier; a gradient elution (increasing acetonitrile concentration over time) is employed to elute impurities with a wide range of polarities.[9][10]
-
Detection: The pyridine ring is a strong chromophore. UV detection, typically set around 254 nm, provides excellent sensitivity for this compound and many potential aromatic impurities.[3]
Experimental Workflow for HPLC Purity Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Solution Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the Standard Solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 50 50 30 50 50 31 95 5 | 35 | 95 | 5 |
-
-
Purity Calculation: Calculate the purity using the area normalization method. The system is validated by injecting the reference standard to check for system suitability parameters (e.g., tailing factor, theoretical plates) before sample analysis, ensuring the trustworthiness of the results.
Quantitative NMR (qNMR): The Absolute Purity Arbiter
qNMR has emerged as a primary analytical method for the certification of reference materials.[7] Its power lies in the direct proportionality between signal integral and the number of protons, allowing for purity determination against an unrelated, certified internal standard.[11][4]
The Causality Behind Experimental Choices:
-
Internal Standard: A high-purity, stable, non-volatile compound with simple, well-resolved signals is chosen. Dimethyl sulfone (DMSO₂) is an excellent choice as its single sharp peak does not typically overlap with analyte signals.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. For the hydrochloride salt, Deuterium Oxide (D₂O) is a suitable choice.
-
Acquisition Parameters: A long relaxation delay (d1) is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure full magnetization recovery between pulses, which is essential for accurate integration.
Experimental Workflow for qNMR Purity Analysis
Caption: Workflow for absolute purity determination by quantitative NMR (qNMR).
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of certified dimethyl sulfone internal standard into the same vial.
-
Quantitatively transfer the mixture to an NMR tube using ~0.7 mL of D₂O.
-
-
NMR Acquisition (400 MHz Spectrometer):
-
Pulse Angle: 90°.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 30 seconds (must be optimized based on T₁ measurements for highest accuracy).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform, and carefully perform phase and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from dimethyl sulfone.
-
-
Purity Calculation: The purity of the analyte is calculated using the formula:
-
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the standard.
-
-
This protocol is a self-validating system because it is calibrated against a SI-traceable certified reference material, ensuring the result is absolute and not relative to an in-house standard.[6]
Titrimetry: A Classic Assay Method
Titration remains a valuable, cost-effective tool for assaying bulk material. For this compound, a redox titration is highly effective for quantifying the hydrazine moiety.
The Causality Behind Experimental Choices:
-
Titrant: Potassium iodate (KIO₃) is a stable primary standard that reacts stoichiometrically with hydrazine in a strong acid medium.[8][12]
-
Reaction Medium: A high concentration of hydrochloric acid is required for the reaction to proceed quantitatively, forming iodine monochloride (ICl).[12]
-
Endpoint Detection: An immiscible organic solvent like carbon tetrachloride is added. During the titration, any intermediate iodine formed colors the organic layer violet. The endpoint is marked by the disappearance of this color as all iodine is converted to iodine monochloride.[12]
Experimental Workflow for Titrimetric Assay
Caption: A general workflow for the redox titration of this compound.
Detailed Titration Protocol:
-
Preparation of 0.1 M KIO₃: Accurately weigh 21.40 g of potassium iodate, dissolve in water, and dilute to exactly 1000 mL.
-
Sample Preparation: Accurately weigh ~150 mg of this compound into a 250 mL iodine flask. Add 30 mL of concentrated hydrochloric acid and 20 mL of water.
-
Titration: Add 5 mL of carbon tetrachloride. Titrate with the 0.1 M KIO₃ solution, stoppering and shaking vigorously after each addition.
-
Endpoint: Continue titrating until the violet color in the carbon tetrachloride layer just disappears.
-
Calculation: The assay is calculated based on the stoichiometry of the reaction. This method's trustworthiness is grounded in well-established chemical principles, with procedures outlined in authoritative texts like the United States Pharmacopeia (USP) general chapters on titrimetry.
An Integrated Strategy for Comprehensive Purity Assurance
No single technique provides a complete purity profile. A robust quality control strategy leverages the strengths of each method:
-
Initial Assessment and Assay: Titrimetry provides a quick, precise assay of the bulk material.
-
Impurity Profiling: HPLC is used to separate, identify, and quantify all significant impurities, establishing the impurity profile.
-
Absolute Purity and Standard Characterization: qNMR is employed to determine the absolute purity of the material, which is critical for qualifying it as a reference standard for future HPLC analyses.
By integrating these methodologies, scientists can build a comprehensive and defensible understanding of the purity of this compound, ensuring the quality and consistency required for successful drug development.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. jddtonline.info [jddtonline.info]
- 10. iajps.com [iajps.com]
- 11. emerypharma.com [emerypharma.com]
- 12. osti.gov [osti.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydrazinylpyridine Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. 4-Hydrazinylpyridine hydrochloride, a substituted hydrazine derivative, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and chemical knowledge.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, as a hydrazine derivative, it shares properties with a class of compounds known for their potential toxicity and, in some cases, carcinogenicity.[2] The pyridine component also introduces its own set of hazards, including flammability and toxicity.[3][4] Improper disposal can lead to personnel exposure, environmental contamination, and potentially violent chemical reactions.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
|
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
|
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] |
|
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1] |
|
Core Principles of Disposal
The primary goal of this compound disposal is to ensure its complete and safe conversion to non-hazardous substances or its secure containment and destruction by a licensed facility. This guide outlines two primary disposal pathways: direct disposal as hazardous waste and chemical neutralization for specific scenarios.
Part 1: Immediate Safety and Handling Protocols
Before any disposal procedure, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE suite is non-negotiable when handling this compound.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][6] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn over long pants and closed-toe shoes.[6]
-
Respiratory Protection: All handling of solid this compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[7]
Part 2: Disposal Procedures
The appropriate disposal method depends on the quantity and form of the waste.
Direct Disposal of Bulk Waste and Contaminated Solids
For bulk quantities of this compound, unreacted material, and heavily contaminated disposable items (e.g., weighing boats, pipette tips), direct disposal as hazardous waste is the recommended and safest approach.
Step-by-Step Protocol:
-
Containerization: Place the waste in a clearly labeled, sealable, and chemically compatible container. The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams, particularly oxidizing agents or strong acids.[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.[3][8]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[3][5]
Management of Small Spills
In the event of a small spill (a few grams) within a chemical fume hood, the following procedure should be followed. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[8]
Step-by-Step Protocol:
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Ensure Proper PPE: Don the appropriate PPE as outlined in Section 1.1.
-
Containment: Cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container. Use non-sparking tools.[4]
-
Decontamination: Decontaminate the spill area as described in Section 4.
-
Disposal: Seal and label the waste container and dispose of it as hazardous waste (see Section 2.1).
Part 3: Chemical Neutralization of Dilute Aqueous Waste
Chemical neutralization can be an option for small quantities of dilute aqueous solutions of this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting due to the potential for exothermic reactions and hazardous byproduct formation.
Causality Behind Chemical Neutralization: The hydrazine moiety is a reducing agent and can be oxidized to nitrogen gas, which is non-hazardous. Common oxidizing agents for this purpose include sodium hypochlorite (bleach) and calcium hypochlorite.[9][10] However, the reaction with substituted hydrazines can be complex and may produce more toxic byproducts, such as N-nitrosoamines.[11][12][13] Therefore, this procedure must be approached with extreme caution.
Experimental Protocol: Neutralization with Sodium Hypochlorite
-
Dilution: Ensure the aqueous waste solution containing this compound is dilute (less than 5%).[10] If necessary, dilute with a large volume of cold water in a suitable container placed in an ice bath to manage heat generation.
-
Preparation of Neutralizing Agent: Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5.25% NaOCl, is suitable).[14][15]
-
Slow Addition: While stirring the diluted waste solution vigorously in a chemical fume hood, slowly add the sodium hypochlorite solution dropwise. The reaction is exothermic, and rapid addition can cause boiling and splashing.[14]
-
Monitor Temperature: Monitor the temperature of the reaction mixture and maintain it below 40°C using an ice bath.
-
Test for Completion: After the addition is complete, continue stirring for at least two hours. To ensure the complete destruction of the hydrazine, test for the presence of excess oxidant. This can be done using potassium iodide-starch paper; a blue-black color indicates the presence of excess hypochlorite.
-
pH Adjustment: Neutralize the resulting solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
Disposal of Treated Effluent: Once the reaction is complete and the solution is neutralized, consult with your EHS department for guidance on the proper disposal of the treated effluent, which may be permissible to be discharged to the sanitary sewer with copious amounts of water, depending on local regulations.
Part 4: Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware, stir bars, and spatulas, that has come into contact with this compound must be thoroughly decontaminated.
Step-by-Step Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable solvent in which this compound is soluble (e.g., water). Collect the rinsate as hazardous waste.
-
Washing: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, adhering to strict safety protocols, and following the detailed disposal procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local regulations.
References
- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. arxada.com [arxada.com]
- 11. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. scispace.com [scispace.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
